Cavidine

Catalog No.
S599075
CAS No.
32728-75-9
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cavidine

CAS Number

32728-75-9

Product Name

Cavidine

IUPAC Name

(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1

InChI Key

JTZZGWPIBBTYNE-FKIZINRSSA-N

SMILES

Array

Synonyms

32728-75-9; (+)-cavidine; AC1L4VP5; CHEMBL453544; CTK4G9198

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC

Isomeric SMILES

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC

The exact mass of the compound Cavidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Berberine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Analysis of Cavidine's Anti-inflammatory Mechanisms: Molecular Targets, Signaling Pathways, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Cavidine (CAV, molecular formula: C~20~H~19~NO~5~, molecular weight: 353.37) is a primary bioactive alkaloid compound isolated from Corydalis ternata f. yanhusuo, a plant traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties. [1] This compound has garnered significant research interest due to its multifaceted pharmacological activities, particularly its potent anti-inflammatory and neuroprotective effects observed in various preclinical models. [1] this compound belongs to the isoquinoline alkaloid class and exhibits a unique structural configuration that enables it to interact with multiple molecular targets involved in inflammatory cascades. [1] [2]

Recent advances in understanding the pathophysiology of inflammation have revealed that chronic inflammatory conditions involve complex interactions between multiple signaling pathways, including mitochondrial dysfunction, epigenetic modifications, and oxidative stress responses. [3] Within this context, this compound has emerged as a promising multi-target therapeutic agent capable of modulating several of these interconnected pathways simultaneously. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for treating neuroinflammatory conditions, as confirmed by pharmacokinetic studies using ADMET prediction models. [2] This technical review comprehensively examines the molecular mechanisms underpinning this compound's anti-inflammatory effects, with particular emphasis on its recently discovered role in regulating epigenetic modifications through the PKM2-lactylation-mitophagy axis. [1]

Core Anti-inflammatory Mechanisms and Molecular Targets

Primary Mechanisms of Action

This compound exerts its anti-inflammatory effects through several interconnected molecular pathways, with the most well-characterized mechanism being its direct interaction with pyruvate kinase M2 (PKM2). [1] Advanced molecular docking simulations and biolayer interferometry assays have confirmed that this compound binds directly to PKM2, a critical glycolytic enzyme that becomes upregulated in inflammatory conditions. [1] This binding interaction inhibits PKM2's enzymatic activity, leading to a subsequent reduction in lactate production and histone lactylation, an emerging epigenetic modification that promotes the expression of pro-inflammatory genes. [1] Through this mechanism, this compound effectively suppresses the positive feedback loop between metabolic reprogramming and inflammatory activation in immune cells.

The second major anti-inflammatory mechanism of this compound involves the promotion of mitochondrial autophagy (mitophagy). [1] By inhibiting PKM2-mediated histone lactylation, this compound alleviates the epigenetic repression of key mitophagy-related genes, particularly PINK1 and Parkin. The enhanced mitophagy facilitates the selective clearance of damaged mitochondria that would otherwise contribute to excessive reactive oxygen species (ROS) production and activation of the NLRP3 inflammasome. [1] [3] This mitochondrial quality control mechanism represents a crucial cellular process for limiting inflammation, as dysfunctional mitochondria are potent activators of multiple inflammatory pathways.

Additionally, this compound has been demonstrated to modulate several well-characterized inflammatory signaling pathways. The compound significantly inhibits NF-κB signal transduction, a master regulator of inflammation that controls the expression of numerous pro-inflammatory cytokines and chemokines. [1] Through this inhibition, this compound reduces the production of TNF-α, IL-6, and IL-1β in activated immune cells. Furthermore, this compound regulates antioxidant responses by enhancing the expression of endogenous antioxidant enzymes, thereby reducing oxidative stress that can amplify inflammatory cascades. [1] These multifaceted mechanisms work in concert to establish this compound as a promising multi-target anti-inflammatory agent.

Key Molecular Targets and Experimental Findings

Table 1: Key Molecular Targets of this compound and Experimental Evidence

Molecular Target Experimental Findings Biological Consequences Research Methods
PKM2 Direct binding confirmed (K~d~ = 8.2 μM); Reduced nuclear translocation Decreased histone lactylation (H3K9la, H3K14la); Suppressed pro-inflammatory gene expression Molecular docking, Biolayer interferometry, Western blot, Immunofluorescence [1]
PINK1/Parkin Pathway Increased protein expression (1.8-2.3 fold); Enhanced mitophagic flux Improved mitochondrial quality control; Reduced mtROS and NLRP3 inflammasome activation Transmission electron microscopy, Western blot, Immunofluorescence [1]
NF-κB Signaling Reduced phosphorylation of IκBα (65% inhibition) and p65 subunit (72% inhibition) Decreased transcription of IL-6, TNF-α, IL-1β (50-70% reduction) Western blot, ELISA, Luciferase reporter assay [1]
CASP3 Binding affinity: -9.6 kcal/mol; Reduced cleavage and activation Decreased apoptotic signaling in neurons; Neuroprotective effects Molecular docking, Molecular dynamics simulation [2]
MAPK Pathways Modulated phosphorylation of p38, JNK, and ERK Regulation of cytokine production and cellular stress responses Phosphoprotein array, Western blot [1] [3]

The diagram below illustrates this compound's core mechanism of action through the PKM2-lactylation-mitophagy axis:

G CAV CAV PKM2 PKM2 CAV->PKM2 Inhibits Lactate Lactate PKM2->Lactate Promotes HistoneLactylation HistoneLactylation Lactate->HistoneLactylation Drives PINK1 PINK1 HistoneLactylation->PINK1 Represses Cytokines Cytokines HistoneLactylation->Cytokines Activates Mitophagy Mitophagy PINK1->Mitophagy Activates Inflammation Inflammation Mitophagy->Inflammation Reduces Cytokines->Inflammation Promotes

This compound's inhibition of PKM2 reduces lactate-driven histone lactylation, alleviating repression of PINK1-mediated mitophagy while suppressing pro-inflammatory cytokine expression.

The multifaceted anti-inflammatory activity of this compound extends beyond the PKM2-lactylation axis to include modulation of key apoptotic and stress signaling pathways. Molecular docking analyses have revealed that this compound exhibits strong binding affinity for CASP3 (-9.6 kcal/mol), suggesting it may directly inhibit caspase-3 activity and thereby exert neuroprotective effects in inflammatory contexts. [2] Additionally, network pharmacology studies have identified several other potential protein targets for this compound, including AKT1, ESR1, BCL2, and MAPK3, which are integral to synaptic signaling and neurotransmitter activity in pain and inflammation pathways. [2] These diverse molecular interactions position this compound as a promising multi-target therapeutic agent capable of simultaneously addressing multiple facets of complex inflammatory conditions.

Experimental Protocols and Methodologies

In Vitro Cellular Assays

Cell culture and treatment conditions for evaluating this compound's anti-inflammatory effects typically utilize human neuroblastoma SH-SY5Y cells or murine macrophage RAW 264.7 cells. [1] [4] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin (100 U/mL penicillin and 100 μg/mL streptomycin) at 37°C in a humidified atmosphere containing 95% air and 5% CO~2~. [1] For experimental treatments, cells are typically seeded at appropriate densities (1×10^5^ cells/mL for SH-SY5Y cells; 5×10^4^ cells/well for RAW 264.7 cells in 24-well plates) and allowed to adhere for 24 hours before treatment with this compound at varying concentrations (typically 1-100 μM) and for different durations (6-48 hours). [1] [4]

Inflammatory stimulation and this compound treatment protocols generally involve pre-treating cells with this compound for 2-4 hours before inducing inflammation with specific stimuli. For macrophage models, lipopolysaccharide (LPS) from E. coli O111:B4 at concentrations of 100 ng/mL to 1 μg/mL is commonly used to stimulate pro-inflammatory responses. [4] [5] In neuroinflammatory models, paclitaxel (PTX) at 1-5 μM concentration is frequently employed to mimic chemotherapy-induced peripheral neuropathy. [1] Following stimulation (typically 16-24 hours), cells and supernatants are collected for subsequent analysis. Cell viability is routinely assessed using MTT assays (0.5 mg/mL for 4 hours) or Trypan blue exclusion to ensure that observed effects are not due to cytotoxicity. [4] [6]

Molecular analysis techniques for evaluating anti-inflammatory effects include:

  • ELISA: Supernatants are analyzed for cytokine production (TNF-α, IL-6, IL-1β, IL-8) using commercial ELISA kits according to manufacturers' protocols. [1] [5]
  • Western blotting: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors, and proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against target proteins (PKM2, PINK1, Parkin, p-IκBα, p-p65, etc.). [1]
  • Quantitative PCR: Total RNA is extracted using commercial kits, reverse transcribed to cDNA, and analyzed using SYBR Green or TaqMan chemistry with gene-specific primers for inflammatory markers. [1] [5]
  • Immunofluorescence: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, blocked with 5% BSA, and incubated with primary antibodies overnight at 4°C followed by fluorophore-conjugated secondary antibodies. [1]
  • Mitophagy assessment: Using mt-Keima reporter system or transmission electron microscopy to evaluate mitochondrial autophagy. [1]
In Vivo Animal Models

Animal models of inflammation used to evaluate this compound's efficacy include paclitaxel-induced peripheral neuropathy (PIPN) models in C57BL/6 mice. [1] To establish this model, mice (typically 8-12 weeks old) receive intraperitoneal injections of paclitaxel (4 mg/kg) every other day for a cumulative dose of 32 mg/kg over eight administrations. [1] this compound is typically administered via intraperitoneal injection at doses ranging from 5-20 mg/kg, either concurrently with paclitaxel or after the establishment of neuropathic pain. Behavioral tests for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using Hargreaves test) are conducted before, during, and after treatments to assess therapeutic efficacy. [1]

Sample collection and analysis in animal studies typically involves euthanizing mice at predetermined timepoints and collecting dorsal root ganglia (DRG), spinal cords, or other relevant tissues for molecular analysis. [1] Tissues are either fixed in 4% paraformaldehyde for histological examination or snap-frozen in liquid nitrogen for protein and RNA extraction. For histopathological assessment, tissues are embedded in paraffin, sectioned at 4-5 μm thickness, and stained with hematoxylin and eosin (H&E) or subjected to immunohistochemistry for inflammatory markers (CD68 for macrophages, GFAP for astrocytes, etc.). [1] Inflammatory cytokine levels in serum or tissue homogenates are quantified using ELISA or multiplex bead-based assays. [1] [5]

Molecular Interaction Studies

Molecular docking simulations to investigate this compound's direct binding to potential targets are performed using software such as AutoDock Vina or SwissDock. [1] [2] The three-dimensional structure of this compound is optimized using energy minimization methods, while protein structures are obtained from the Protein Data Bank (e.g., PKM2 PDB ID: 3BJF). The binding pocket is defined to include known functional sites or predicted binding regions based on literature. Docking parameters typically include an exhaustiveness of 8-32 and maximum energy differences of 3-7 kcal/mol between the best and worst binding modes. Results are visualized using PyMOL or Chimera software, with binding affinities expressed as predicted K~d~ values or docking scores (kcal/mol). [1] [2]

Binding validation techniques include biolayer interferometry (BLI) using equipment such as the Octet RED system. [1] For PKM2 binding assays, His-tagged recombinant PKM2 is immobilized on Ni-NTA biosensors and exposed to varying concentrations of this compound (typically 0.1-100 μM) to measure association, followed by dissociation in this compound-free buffer. Data are fitted using a 1:1 binding model to calculate kinetic parameters (K~on~, K~off~) and equilibrium dissociation constant (K~d~). [1] Additional validation may include surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise quantification of binding interactions.

Research Gaps and Future Directions

Despite the promising anti-inflammatory profile of this compound, several significant research gaps remain to be addressed. First, most current studies have focused on its effects in neuronal and macrophage systems, leaving its potential impacts on other immune cell types (T cells, B cells, neutrophils) largely unexplored. [1] [4] Second, while the compound's ability to cross the blood-brain barrier has been predicted computationally, comprehensive pharmacokinetic studies documenting its bioavailability, tissue distribution, and metabolism in vivo are notably lacking. [2] Third, the potential therapeutic benefits of this compound in chronic inflammatory disease models beyond neuropathic pain (such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis) remain virtually uninvestigated. [1]

Future research should prioritize several key areas to advance our understanding of this compound's therapeutic potential. Disease-specific efficacy studies across a broader range of inflammatory conditions would help identify the most promising clinical applications. [1] Research into structural analogs of this compound may reveal compounds with enhanced potency or improved pharmacokinetic profiles. [2] Additionally, exploration of potential synergistic combinations with existing anti-inflammatory agents could uncover therapeutic opportunities for treatment-resistant inflammatory conditions. [6] Finally, comprehensive toxicological assessments and scale-up synthesis protocols will be essential prerequisites for clinical translation of this compound-based therapies. [2]

References

The Biochemical Basis of COX-2 Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The selectivity of an inhibitor for COX-2 over COX-1 is primarily determined by structural differences in the enzyme active sites. The table below summarizes the key differences that allow for the design of selective inhibitors.

Feature COX-1 Active Site COX-2 Active Site Consequence for Inhibitor Design
Residue 523 Isoleucine (Ile, a bulky residue) Valine (Val, a smaller residue) Creates a secondary side pocket in COX-2 that is accessible to bulky groups on selective inhibitors [1] [2].
Residue 434 Isoleucine (Ile) Valine (Val) Further enlarges the access to the side pocket in COX-2, allowing a phenylalanine residue (Phe518) to swing away [1].
Residue 513 Histidine (His) Arginine (Arg) Introduces a different chemical environment in the side pocket, enabling polar interactions with certain inhibitor groups [1].

These differences mean that COX-2 has a larger, more flexible, and more accessible active site channel than COX-1. Selective COX-2 inhibitors are typically designed with bulky side groups (often sulfonamides or sulfones) that can fit into the additional side pocket in COX-2 but are sterically hindered from entering the narrower channel of COX-1 [3] [1] [4].

Evaluating Inhibitor Selectivity: Core Experimental Workflows

To determine a compound's selectivity, a series of biochemical and cellular assays are performed. The following diagram outlines the logical workflow for characterizing a novel COX-2 inhibitor like Cavidine.

G Start Candidate Compound (e.g., this compound) IC50 In Vitro Enzyme Assay (Determine IC50 values) Start->IC50 SI Calculate Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)) IC50->SI Primary Selectivity Data Kinetics Inhibition Kinetics Analysis (Time-dependent, competitive, slow, tight-binding?) IC50->Kinetics CellAssay Cellular Assay (Inhibit PGE2 production in inflammatory cell models) SI->CellAssay Validate in a cellular context Mutagenesis Site-Directed Mutagenesis (Confirm binding interactions with Val523, Arg513, etc.) CellAssay->Mutagenesis Elucidate structural mechanism

In Vitro Enzyme Inhibition Assays

This is the primary method for quantifying inhibitory potency and selectivity [3].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the compound against purified COX-1 and COX-2 enzymes.
  • Typical Protocol:
    • Enzyme Sources: Use purified recombinant human COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., expressed in insect cells like SF-9) [3].
    • Reaction: Incubate the enzyme with a range of concentrations of the test compound (e.g., 0-66 µM) for a set time (e.g., 20 min at 25°C). The reaction is then initiated by adding [¹⁴C]-arachidonic acid (AA, e.g., 50 µM) for a short period (e.g., 30 seconds at 37°C) [3].
    • Analysis: Quantify the radiolabeled prostaglandin products (e.g., PGE₂) using thin-layer chromatography or other methods. The percentage of enzyme activity remaining is plotted against the inhibitor concentration to calculate the IC₅₀.
  • Data Output: The Selectivity Index (SI) is then calculated as SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.
Cellular Assays

These assays test the inhibitor's ability to function in a more complex, physiological environment [3].

  • Objective: To measure the inhibition of COX-2 activity in intact cells, typically inflammatory cells like lipopolysaccharide (LPS)-activated macrophages (e.g., RAW264.7 cells).
  • Typical Protocol:
    • Cell Stimulation: Activate cells with LPS (e.g., 1 µg/mL) and interferon-γ to induce high levels of COX-2 expression [3].
    • Inhibitor Treatment: Treat the activated cells with the test compound for a period (e.g., 30 min).
    • PG Measurement: Add exogenous arachidonic acid and measure the production of a COX-2 derived prostaglandin (like PGE₂) via ELISA or radioimmunoassay.
Inhibition Kinetics

This characterizes the mechanism and time-dependence of inhibition [3].

  • Objective: To determine if the inhibitor is competitive or non-competitive, and if it exhibits slow, tight-binding behavior, which is a feature of some highly selective COX-2 inhibitors [3].
  • Method: Pre-incubate the enzyme with the inhibitor for varying lengths of time before adding the substrate (AA). A decrease in IC₅₀ with longer pre-incubation time indicates time-dependent, slow, tight-binding inhibition.
Structural Confirmation via Mutagenesis

This confirms the hypothesized binding mode within the COX-2 active site [3].

  • Objective: To verify that selectivity arises from interactions with specific residues unique to COX-2.
  • Method: Use site-directed mutagenesis to create mutant COX-2 enzymes (e.g., Val523 → Ile). If the compound's potency and selectivity are significantly reduced against this mutant, it confirms the critical role of the COX-2 specific side pocket for binding.

Safety and Efficacy Evaluation in Research

Beyond mechanistic studies, a comprehensive profile requires efficacy and safety models.

Model Type Purpose Example Model Key Measurements
In Vivo Efficacy Confirm anti-inflammatory and analgesic activity in a whole organism. Carrageenan-induced rat paw edema [3]. Reduction in paw volume/edema after oral administration of the compound.
GI Safety Profile Assess the potential for gastrointestinal toxicity, a classic side effect of COX-1 inhibition. Examination for gastric lesions (ulcerogenesis) in fasted rats after compound administration [3]. Number and severity of gastric ulcers compared to non-selective NSAIDs.
CV Risk Assessment Evaluate the potential for cardiovascular thrombotic events, a known risk of COX-2 inhibition [2] [4]. Models measuring ex vivo platelet aggregation and in vivo thrombosis potential; monitoring effects on blood pressure and renal function. Prostacyclin (PGI₂) vs. Thromboxane A₂ (TxA₂) ratio; incidence of thrombotic events.

Insights for this compound Research

Based on the established science, here are key focus areas for investigating this compound:

  • Determine the Selectivity Index: The first critical step is to run comparative IC₅₀ assays against both COX isoforms to obtain a quantitative SI value.
  • Probe the Mechanism of Action: Conduct kinetic studies to see if this compound is a time-dependent inhibitor and use molecular docking studies to hypothesize its binding mode with the COX-2 side pocket.
  • Context of Current Research: Recent studies on COX-2 inhibitors are exploring their repurposing for conditions like cancer, epilepsy, and neurodegenerative diseases (Alzheimer's, Parkinson's), which could be a relevant future direction for this compound [4].

References

Cavidine natural source Corydalis plants

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources of Dehydrocavidine

Corydalis plants produce a diverse array of isoquinoline alkaloids, with dehydrothis compound being a key compound in certain species.

Corydalis Species Primary Alkaloids Identified Notes on Dehydrothis compound
Corydalis saxicola [1] Dehydrothis compound, dehydroapothis compound, berberine, coptisine, palmatine [1] Primary natural source; dehydrothis compound is a main bioactive alkaloid isolated from the whole plant [1].
Corydalis yanhusuo [2] [3] [4] Tetrahydropalmatine, corydaline, palmatine, dehydrocorydaline, protopine, berberine [2] [3] [4] Not a characteristic or major component of this species.
Corydalis solida & Pseudofumaria lutea [5] Protopine, coptisine, allocryptopine, sanguinarine [5] Not mentioned among the primary alkaloids.

Quantitative Analysis of Corydalis Alkaloids

For pharmaceutical development, precise quantification of active ingredients is crucial. The following table summarizes analytical data for key alkaloids across different Corydalis samples.

Alkaloid Sample Type / Species Quantified Amount Analytical Method
Dehydrothis compound Corydalis saxicola (whole plant) [1] Listed as a primary component; specific quantitative data not available in results Isolated and identified [1]
Tetrahydropalmatine (THP) C. yanhusuo dietary supplements [4] Up to ≈5 mg/g (with one product showing potential adulteration) [4] HPLC with diode array detection [4]
Protopine C. solida (herb) [5] 440–1125 µg/g dry weight [5] LC-ESI-MS/MS [5]
Protopine P. lutea (herb) [5] 1036–1934 µg/g dry weight [5] LC-ESI-MS/MS [5]
Coptisine P. lutea (aerial parts) [5] 1526 µg/g dry weight [5] LC-ESI-MS/MS [5]
Total Alkaloids C. yanhusuo rhizome extract [4] ≈12.7 mg/g [4] HPLC analysis after weak cation exchange extraction [4]

Experimental Protocols for Alkaloid Study

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experimental approaches identified in the search results.

  • Alkaloid Extraction and Purification from Plant Material: A standardized protocol for extracting alkaloids from C. yanhusuo involves using hot water extraction followed by solid-phase extraction (SPE) [4].

    • Extraction: Extract 2 g of powdered plant material with hot water (20 mL) using vortex mixing. Centrifuge at 4,650 x g for 10 minutes and collect the supernatant. Repeat the extraction on the pellet with 10 mL of hot water and combine the supernatants [4].
    • SPE Cleanup: Load the combined supernatant onto a pre-conditioned weak cation exchange (WCX) SPE cartridge (e.g., Waters Oasis WCX). Wash the cartridge with 5% NH₄OH to remove impurities. Elute the alkaloids sequentially with methanol and then with a solvent of acetonitrile/methanol/formic acid (80/20/2, by volume) [4].
    • Semi-Preparative HPLC: Further purify alkaloids using semi-preparative Reverse-Phase HPLC (e.g., C18 column). Employ different solvent systems for optimal separation [4]:
      • Acidic System: Use a gradient from water/acetonitrile/acetic acid (90/10/0.01) to (20/80/0.01) for general purification [4].
      • Basic System: Use a gradient of 50 mM NH₄OAc (pH 8)/acetonitrile for alkaloids that may form artifacts in acid [4]. Collect eluting peaks in tubes containing a mild acid to neutralize the basic solvent [4].
  • Integrated Transcriptomics & Metabolomics for Biosynthetic Pathway Elucidation: To investigate the biosynthetic pathways of alkaloids like dehydrothis compound, an integrated multi-omics approach is effective [2] [6].

    • Plant Material Collection: Collect plant tissues (e.g., tubers, leaves) at different developmental stages, immediately freeze in liquid nitrogen, and store at -80°C [2].
    • Full-Length Transcriptome Sequencing: Perform SMRT sequencing on the PacBio Sequel platform to obtain full-length transcriptomes. Use Illumina short-read sequencing to polish and correct the long reads for high-quality, full-length transcript sequences [6].
    • Metabolite Profiling: Conduct widely targeted metabolomic analysis using UPLC-ESI-MS/MS. Identify and quantify alkaloids by comparing their mass spectra, retention times, and fragmentation patterns with those of authentic standards [2] [6].
    • Data Integration and Pathway Construction: Co-analyze transcriptomic and metabolomic datasets. Correlate the expression levels of identified biosynthetic genes with the accumulation patterns of specific alkaloids across different tissues or stages to construct and validate putative biosynthetic pathways [2] [7].

Research Workflow Visualization

The integrated multi-omics approach for studying alkaloid biosynthesis, as described in the experimental protocols, can be visualized in the following workflow.

start Plant Tissue Collection (e.g., Tubers, Leaves) seq Long-Read Transcriptomics (PacBio SMRT Sequencing) start->seq metabolomics Targeted Metabolomics (UPLC-ESI-MS/MS) start->metabolomics iso Alkaloid Isolation & Purification (SPE, Semi-Prep HPLC) start->iso annot Data Annotation & Functional Prediction seq->annot corr Integrated Correlation Analysis metabolomics->corr Alkaloid Quantification iso->corr Compound Identification annot->corr Candidate Gene Identification pathway Biosynthetic Pathway Construction & Validation corr->pathway

Integrated multi-omics workflow for alkaloid research.

Biosynthetic Pathway and Key Genes

Benzylisoquinoline alkaloids (BIAs), including dehydrothis compound, share a common biosynthetic origin from tyrosine. Key genes involved in the core pathway have been identified in Corydalis species [2].

tyrosine Tyrosine norcoclaurine (S)-Norcoclaurine tyrosine->norcoclaurine 6-OMT, CNMT, NMCH, BBE reticuline (S)-Reticuline (Central Intermediate) norcoclaurine->reticuline 6-OMT, CNMT, NMCH, 4'OMT scoulerine (S)-Scoulerine reticuline->scoulerine Berberine Bridge Enzyme (BBE) cheilanthifoline (S)-Cheilanthifoline scoulerine->cheilanthifoline Cheilanthifoline Synthase (CFS) stylopine (S)-Stylopine cheilanthifoline->stylopine Stylopine Synthase (SPS) dehydrothis compound Dehydrothis compound & Other Benzophenanthridines stylopine->dehydrothis compound MSH, TNMT, P6H

Core BIA pathway and key genes in Corydalis.

References

A Framework for Investigating Cavidine ADME

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core ADME processes, key questions for Cavidine, and recommended experimental strategies based on standard practices in drug development [1] [2].

ADME Process Core Investigative Questions for this compound Recommended Experimental & In Silico Approaches

| Absorption | • What is its solubility and permeability? • Is it a substrate for efflux transporters (e.g., P-gp)? • What is its oral bioavailability? | • Caco-2 cell assay [2]PAMPA (Parallel Artificial Membrane Permeability Assay) [2] • In situ intestinal perfusion models | | Distribution | • What is its volume of distribution (Vd)? • What is its plasma protein binding? • Does it cross the blood-brain barrier? | • Plasma Protein Binding (e.g., equilibrium dialysis) [3]Tissue Distribution Studies in rodents • Microphysiological Systems (MPS) for BBB [4] | | Metabolism | • Which enzymes are involved (e.g., CYPs, UGTs)? • Does it cause enzyme inhibition or induction? • What are its major metabolites? | • Reaction Phenotyping (human liver microsomes, recombinant CYP/UGT enzymes) [3]Metabolite Identification (LC-HRMS, molecular networking) [5]In silico docking to predict enzyme binding [6] [7] | | Excretion | • What are the major routes of elimination (bile, urine)? • What is the extent of biliary recycling? • What is its elimination half-life? | • Bile duct-cannulated rodent models • Mass balance studies (e.g., using radiolabeled this compound) • Renal clearance studies |

Proposed Experimental Workflow

A systematic, multi-stage investigation is crucial for generating robust ADME data. The following workflow visualizes the key stages, from initial screening to integrated modeling.

G Start Start: this compound ADME Investigation InSilico In Silico Profiling Start->InSilico InVitro In Vitro Assays InSilico->InVitro Sub_InSilico • Property Prediction (logP, pKa) • Metabolic Site Prediction • Transporter Substrate Risk InSilico->Sub_InSilico InVivo In Vivo Studies InVitro->InVivo Sub_InVitro • Metabolic Stability (LM) • Plasma Protein Binding • Caco-2/PAMPA Permeability InVitro->Sub_InVitro PBPK PBPK Modeling & Prediction InVivo->PBPK Sub_InVivo • Rodent PK Study • Mass Balance/Excretion • Tissue Distribution InVivo->Sub_InVivo Sub_PBPK • Human Dose Prediction • DDI Risk Assessment • Special Population PK PBPK->Sub_PBPK

Proposed multi-stage workflow for this compound ADME characterization, integrating in silico, in vitro, and in vivo data.

Emerging Technologies and Future Directions

Modern drug development leverages advanced tools that can be highly applicable to studying this compound:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: This computational method creates a virtual human model to simulate this compound's concentration-time profile in various tissues and predict drug-drug interactions (DDIs) before clinical trials [1].
  • Microphysiological Systems (MPS): Also known as "organ-on-a-chip" models, these systems can provide more human-relevant data on this compound's absorption and metabolism compared to traditional 2D cell cultures [4].
  • Pharmacogenomics: Once initial metabolic pathways are identified, genetic studies can assess how variability in genes encoding metabolizing enzymes or transporters (e.g., CYP450, P-gp) might lead to differences in this compound's effects among individuals [6] [3].

How to Proceed with this compound Research

Given the current lack of published data, your research may be breaking new ground. Here are suggestions for moving forward:

  • Consult Patent Literature: Drug patents often contain proprietary ADME data not found in journal articles.
  • Collaborate with Specialized Labs: Academic or contract research organizations (CROs) with DMPK (Drug Metabolism and Pharmacokinetics) expertise can conduct the assays and modeling described above.
  • Explore Analogues: Investigate the ADME properties of structurally similar isoquinoline alkaloids; this can provide valuable hypotheses about this compound's behavior.

References

Cavidine Source and Biosynthetic Context

Author: Smolecule Technical Support Team. Date: February 2026

Cavidine is a benzylisoquinoline alkaloid (BIA) found primarily in the medicinal plant Corydalis saxicola [1]. In scientific literature, you may find it referred to by its key derivative, Dehydrothis compound (DHCA), which is one of the main active ingredients responsible for the plant's pharmacological effects [1].

BIAs are a major class of plant natural products with diverse pharmaceutical applications, but their biosynthetic pathways are complex, involving multiple enzymatic steps [2]. The precise enzymatic sequence dedicated to this compound biosynthesis is not yet fully elucidated. However, recent studies have uncovered a crucial regulatory mechanism linked to calcium signaling.

Key Regulatory Mechanism: The Calcium-Annexin Connection

A 2025 study provides significant insight into how the biosynthesis of dehydrothis compound (DHCA) is regulated in Corydalis saxicola. The research highlights the role of Annexin proteins (CsANNs) as a key link between environmental calcium and increased alkaloid production [1].

The diagram below illustrates this calcium-signaling regulatory pathway.

G Ca High Calcium Stress ANN CsANN1 Protein (Calcium Sensor) Ca->ANN Activation BIA_Enz BIA Biosynthetic Enzymes ANN->BIA_Enz Interacts With MYB Transcription Factors (e.g., MYBs) ANN->MYB Interacts With DHCA Dehydrothis compound (DHCA) Accumulation BIA_Enz->DHCA Catalyzes MYB->BIA_Enz Regulates

Diagram 1. Proposed regulatory pathway for Dehydrothis compound (DHCA) biosynthesis in Corydalis saxicola, mediated by calcium and Annexin proteins [1].

Experimental Workflow for Pathway Investigation

For researchers aiming to fully elucidate this or similar pathways, the following table outlines a generalized experimental workflow based on current methodologies in the field [1] [2].

Stage Objective Key Methodologies
1. Genome-Wide Identification Identify all candidate genes in a gene family (e.g., ANNs). Whole-genome sequencing & assembly; homology-based searches using tools like BLAST; PCR cloning and Sanger sequencing for verification [1].
2. In Silico Characterization Predict the structure, function, and evolution of candidate genes/proteins. Phylogenetic tree construction; analysis of conserved motifs and domains; prediction of physicochemical properties and subcellular localization [1].
3. Expression & Regulation Analysis Link gene candidates to the biosynthetic process. RNA-seq transcriptomics under different conditions (e.g., Ca²⁺ treatment); Quantitative Real-Time PCR (qRT-PCR) for validation; analysis of cis-elements in promoter regions [1].
4. Functional Validation Establish the direct role of a gene in the biosynthesis of the target compound. Transient overexpression or RNAi in the host plant; Heterologous pathway reconstitution in microbes (e.g., yeast); analyzing changes in metabolite levels (e.g., via HPLC/MS) [1] [2].

Research Recommendations and Next Steps

To address the identified knowledge gap and advance the understanding of the this compound pathway, you can consider the following research strategies:

  • Leverage Computational Pathway Prediction: Use tools like BNICE.ch or RetroPath2.0 to generate hypothetical biosynthetic pathways from known BIA intermediates to this compound. These in-silico predictions can prioritize enzyme candidates for experimental testing [2].
  • Investigate Biosynthetic Gene Clusters (BGCs): Many plant natural product pathways are encoded by genes physically clustered in the genome. A phylogenomics and synteny analysis of the Corydalis saxicola genome, similar to the approach used for withanolides, could reveal a conserved BGC for this compound biosynthesis [3].
  • Apply Heterologous Expression: Once candidate genes are identified, attempt to reconstruct the pathway in a model host like Saccharomyces cerevisiae (yeast). This strategy was successfully used for the complex biosynthesis of noscapine, another BIA, and allows for efficient enzyme characterization and pathway optimization [2].

References

Comprehensive Technical Guide to Cavidine in Traditional Chinese Medicine: Mechanisms, Protocols, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cavidine (CAV), a primary bioactive alkaloid isolated from Corydalis yanhusuo, has emerged as a promising therapeutic candidate with demonstrated efficacy in chronic pain management and inflammatory conditions. This whitepaper provides a comprehensive technical analysis of this compound's pharmacological mechanisms, experimental protocols, and potential clinical applications based on current scientific research. Through systematic investigation, researchers have identified that this compound exerts its potent analgesic effects primarily via modulation of the P2X3 receptor pathway, inhibition of microglial activation, and regulation of inflammatory mediators. This review consolidates essential data for researchers and drug development professionals, offering structured experimental methodologies and visualizing key mechanistic pathways to support further investigation and therapeutic development of this promising natural compound.

Chemical Profile and Natural Sources

Origin and Extraction
  • Botanical Source: this compound is primarily extracted from Corydalis yanhusuo (Y.H.Chou & Chun C.Hsu) Y.C.Zhu, a traditional Chinese herb with a long history of use for analgesic purposes and other therapeutic applications in Traditional Chinese Medicine (TCM) [1]. The compound represents one of several bioactive alkaloids present in this plant material, which has been traditionally used for pain management, inflammatory conditions, and circulatory disorders.

  • Chemical Classification: this compound belongs to the tetrahydroprotoberberine alkaloid class, characterized by a distinctive four-ring structure with specific functional groups that contribute to its pharmacological activity and molecular interactions [1] [2]. This structural classification places this compound within a group of compounds known for their interactions with various neurological and inflammatory targets.

Structural Characteristics

Table: Key Chemical Properties of this compound

Property Description Research Significance
Chemical Class Tetrahydroprotoberberine alkaloid Determines target interactions and bioavailability
Molecular Formula C₂₁H₂₅NO₅ (based on related compounds) Influences physicochemical properties
Primary Source Corydalis yanhusuo Sourcing and standardization considerations
Stability Demonstrated stable in experimental conditions Suitable for therapeutic development
Synthetic Accessibility Total synthesis achieved [2] Enables analog development and supply security

The structural complexity of this compound has attracted attention from synthetic chemists, with successful total synthesis routes developed using innovative methodologies such as Direct Imine Acylation (DIA) [2]. These synthetic approaches not only confirm the structural assignment but also provide opportunities for the creation of structural analogs with potentially improved pharmacological profiles or optimized pharmacokinetic properties for specific therapeutic applications.

Pharmacological Mechanisms of Action

Analgesic Mechanisms and P2X3 Receptor Modulation

Recent research has elucidated this compound's potent analgesic effects through sophisticated molecular mechanisms. A 2024 study specifically investigated this compound's activity on P2X3 receptors, which are ATP-gated ion channels prominently expressed in sensory neurons and play crucial roles in pain signaling pathways [1].

Table: Experimental Findings on this compound's Analgesic Mechanisms

Experimental Model Key Findings Methodological Approach
Spare Nerve Injury (SNI) Model Significantly increased mechanical and thermal pain thresholds Behavioral pain sensitivity tests
Complete Freund's Adjuvant (CFA) Model Demonstrated dose-dependent analgesic effects Pain threshold measurements and molecular analysis
In Vitro Receptor Studies Regulation of P2X3 receptor expression and downstream signaling Cell membrane chromatography, RNA-seq, WB, qPCR
Inflammatory Mediator Analysis Inhibition of TNF-α, IL-1β, and IL-6 production Cytokine measurement in DRG and spinal cord tissues

The research demonstrated that this compound significantly inhibits the expression of P2X3 receptors in dorsal root ganglion (DRG) neurons and spinal cord tissues, subsequently suppressing the activation of the MAPK signaling pathway downstream of P2X3 receptor activation [1]. This dual action on both the receptor and its primary signaling cascade represents a potentially valuable mechanism for managing chronic pain conditions with neuropathic or inflammatory components.

The following diagram illustrates the primary analgesic mechanism of this compound through P2X3 receptor modulation:

G This compound This compound P2X3_Receptor P2X3_Receptor This compound->P2X3_Receptor Inhibits MAPK_Pathway MAPK_Pathway This compound->MAPK_Pathway Suppresses Inflammatory_Cytokines Inflammatory_Cytokines This compound->Inflammatory_Cytokines Reduces Pain_Relief Pain_Relief This compound->Pain_Relief Results in P2X3_Receptor->MAPK_Pathway Activates Microglia_Activation Microglia_Activation MAPK_Pathway->Microglia_Activation Promotes Microglia_Activation->Inflammatory_Cytokines Releases Pain_Signaling Pain_Signaling Inflammatory_Cytokines->Pain_Signaling Enhances

This compound's analgesic mechanism involves P2X3 receptor inhibition and downstream signaling suppression.

Anti-inflammatory and Immunomodulatory Activities

Beyond its direct analgesic properties, this compound demonstrates significant anti-inflammatory effects that contribute to its therapeutic potential. In a model of LPS-induced endotoxic shock, this compound administration at doses of 1, 3, and 10 mg/kg (administered intraperitoneally 1 and 12 hours before LPS challenge) resulted in dose-dependent protection against inflammatory damage [3].

The compound exerted its anti-inflammatory effects through several interconnected mechanisms:

  • Early cytokine inhibition: Significant reduction in TNF-α and IL-6 production, key early mediators in the inflammatory cascade [3]
  • Late-phase cytokine modulation: Inhibition of HMGB1, a critical late-phase mediator that perpetuates inflammatory responses [3]
  • Signaling pathway regulation: Attenuation of MAPK phosphorylation induced by inflammatory stimuli, thereby modulating downstream inflammatory gene expression [3]

This multi-faceted anti-inflammatory profile positions this compound as a potential therapeutic agent for various inflammatory conditions that involve dysregulated cytokine production and signaling pathway activation. The ability to target both early and late-phase inflammatory mediators suggests potential for broader therapeutic application beyond pain management.

Experimental Protocols and Methodologies

In Vivo Models for Analgesic Efficacy Assessment

Comprehensive evaluation of this compound's analgesic properties has employed well-established preclinical pain models that recapitulate different aspects of human pain conditions:

  • Spare Nerve Injury (SNI) Model: This neuropathic pain model involves surgical ligation and transection of specific branches of the sciatic nerve (typically tibial and common peroneal nerves) while sparing the sural nerve, resulting in mechanical allodynia and thermal hypersensitivity that persist for several weeks post-surgery [1].

  • Complete Freund's Adjuvant (CFA) Model: Administration of CFA (typically intraplantar injection) induces localized inflammatory pain characterized by swelling, erythema, and both thermal and mechanical hypersensitivity through immune cell activation and inflammatory mediator release [1].

In both models, this compound administration demonstrated significant dose-dependent efficacy in reducing pain sensitivity, as measured by standardized behavioral tests including von Frey filament testing for mechanical allodynia and Hargreaves test or hot plate test for thermal hypersensitivity [1].

Molecular Mechanism Elucidation Techniques

Advanced techniques have been employed to delineate this compound's mechanisms of action at the molecular level:

  • Cell Membrane Immobilized Chromatography: This innovative approach enabled screening of Corydalis yanhusuo components for interaction with P2X3 receptors, identifying this compound as a primary active constituent with affinity for this pain-related receptor [1].

  • RNA Sequencing and Bioinformatics Analysis: Comprehensive transcriptomic profiling of dorsal root ganglion and spinal cord tissues from this compound-treated animals revealed differential gene expression patterns and identified potential signaling networks modulated by this compound treatment [1].

  • Western Blot and qPCR Analysis: These techniques confirmed this compound-mediated downregulation of P2X3 receptor expression and suppression of MAPK pathway activation (phosphorylation) while also demonstrating reduced expression of inflammatory mediators (TNF-α, IL-1β, IL-6) at both protein and mRNA levels [1].

The following diagram illustrates the experimental workflow for evaluating this compound's efficacy and mechanisms:

G Herb_Source Herb_Source Screening Screening Herb_Source->Screening Cell membrane chromatography Pain_Models Pain_Models Screening->Pain_Models Active compound identification Behavioral_Tests Behavioral_Tests Pain_Models->Behavioral_Tests SNI & CFA models Tissue_Analysis Tissue_Analysis Behavioral_Tests->Tissue_Analysis Pain threshold measurement Molecular_Analysis Molecular_Analysis Tissue_Analysis->Molecular_Analysis DRG & spinal cord collection Mechanism Mechanism Molecular_Analysis->Mechanism RNA-seq, WB, qPCR

Experimental workflow for evaluating this compound's efficacy and mechanisms.

Inflammatory Model Experimental Protocol

The anti-inflammatory efficacy of this compound has been evaluated using established models of systemic inflammation:

  • LPS-Induced Endotoxic Shock Model: Mice were pretreated with this compound (1, 3, and 10 mg/kg, i.p.) or dexamethasone (5 mg/kg, i.p.) at 1 and 12 hours before intraperitoneal injection of LPS (30 mg/kg) [3].
  • Tissue Collection and Analysis: Blood samples, liver, lung, and kidney tissues were collected following LPS challenge for histopathological examination and cytokine measurement [3].
  • Inflammatory Mediator Assessment: Serum levels of TNF-α, IL-6, and HMGB1 were quantified using ELISA or similar immunoassays, while tissue phosphorylation status of MAPK signaling components was assessed through Western blot analysis [3].

This comprehensive methodological approach demonstrated this compound's protective effects against inflammatory tissue damage and identified key molecular targets involved in its anti-inflammatory activity.

Safety and Toxicological Considerations

While the search results provide limited specific toxicology data for this compound, some important safety considerations emerge from the broader context of Traditional Chinese Medicine:

  • Herbal Product Contamination: Some Chinese herbal products have been found to contain contaminants including toxic compounds, heavy metals (arsenic, lead, cadmium), pesticides, or microorganisms [4]. This highlights the importance of quality control in source materials.
  • Manufacturing Errors: Instances of incorrect herb substitution in TCM products have resulted in serious complications, emphasizing the need for rigorous authentication of plant materials [4].
  • General TCM Safety: When properly prepared and administered, many Chinese herbs demonstrate favorable safety profiles, though appropriate certification of practitioners and product quality remains essential [5].

The documented experimental doses of this compound (1-10 mg/kg in murine models) provide initial guidance for dose-ranging studies, though comprehensive toxicological evaluation including maximum tolerated dose, organ toxicity assessment, and pharmacokinetic studies remain necessary for full therapeutic development.

Comparative Analysis with Current Therapeutics

This compound's multi-target mechanism of action presents potential advantages over single-target analgesics. Unlike conventional NSAIDs that primarily inhibit cyclooxygenase enzymes or opioids that target opioid receptors, this compound appears to simultaneously modulate purinergic signaling (P2X3 receptors), inflammatory cascades (cytokine production), and glial cell activation [1]. This multi-faceted activity aligns with emerging paradigms in drug development for complex conditions, particularly multi-target drug design approaches that are gaining traction for neurological and inflammatory disorders [6].

The compound's ability to inhibit microglial activation via P2X3 receptor modulation represents a particularly valuable mechanism for managing neuropathic pain states, where glial cell activation plays a significant role in pain sensitization and maintenance. This specific action distinguishes this compound from many currently available analgesics and may translate to improved efficacy for specific pain conditions with neuroinflammatory components.

Potential Therapeutic Applications and Future Research Directions

Primary Indications Based on Current Evidence
  • Chronic Pain Conditions: The robust efficacy of this compound in both neuropathic (SNI) and inflammatory (CFA) pain models supports its potential development for various chronic pain states, particularly those with mixed or treatment-resistant characteristics [1]. The mechanism involving P2X3 receptor inhibition is especially relevant for neuropathic pain conditions where ATP-mediated signaling contributes to pain pathogenesis.

  • Inflammatory Disorders: The demonstrated efficacy in LPS-induced endotoxic shock models suggests potential application for systemic inflammatory conditions, though further research is needed to validate efficacy in more specific inflammatory disease models [3].

  • Potential Sleep Applications: As this compound was identified among the active components in herb pairs used for sleep disorders, there may be unexplored potential for sleep-related applications, possibly through indirect mechanisms involving pain reduction and inflammatory modulation [7].

Research Gaps and Development Opportunities

Table: Key Research Priorities for this compound Development

Research Area Current Status Development Needs
Human Safety Profile Preclinical data only Phase I clinical trials for safety and tolerability
Pharmacokinetics Limited information Comprehensive ADME studies in multiple species
Formulation Basic solutions used Optimized formulations for enhanced bioavailability
Therapeutic Index Preliminary dose-response data Detailed toxicology and maximum tolerated dose studies
Clinical Efficacy Robust preclinical evidence Proof-of-concept human trials for specific indications

Future research should prioritize structure-activity relationship studies to potentially enhance this compound's therapeutic properties, comprehensive toxicological assessment across multiple species, and investigation of potential synergistic combinations with existing therapeutics. The successful total synthesis of this compound [2] enables more extensive analog development and optimization beyond what is possible with natural extraction alone.

Conclusion

This compound represents a promising therapeutic candidate derived from traditional Chinese medicine with robust preclinical evidence supporting its development for chronic pain conditions and potentially inflammatory disorders. Its unique multi-mechanistic action, targeting both P2X3 receptor-mediated pain pathways and inflammatory processes, positions it favorably within current trends in drug development that emphasize multi-target approaches for complex diseases. The comprehensive mechanistic data and established experimental protocols provide a solid foundation for further development, though significant work remains in establishing human safety and efficacy profiles. With continued investigation, this compound and its structural analogs may offer valuable new therapeutic options for conditions with significant unmet medical needs, particularly in the area of chronic pain management.

References

Cavidine initial discovery and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Cavidine in Modern Research

This compound (CAV) is a bioactive benzylisoquinoline alkaloid found in plants of the Corydalis genus, particularly Corydalis yanhusuo [1] [2]. Recent studies focus on its potential for treating chemotherapy-induced peripheral neuropathy (CIPN) [1].

The diagram below illustrates the primary molecular mechanism through which this compound alleviates paclitaxel-induced peripheral neuropathy, as revealed by contemporary studies [1].

G PTX Paclitaxel (PTX) PKM2_Up Upregulates PKM2 (Glycolytic Enzyme) PTX->PKM2_Up Lactate Increased Lactate PKM2_Up->Lactate HLact Histone Lactylation (Epigenetic Modification) Lactate->HLact Mitophagy Repression of PINK1/Parkin Impaired Mitochondrial Autophagy HLact->Mitophagy CIPN Chemotherapy-Induced Peripheral Neuropathy Mitophagy->CIPN CAV This compound (CAV) Treatment Binds Directly Binds to PKM2 CAV->Binds Inhibit Inhibits Lactate-Driven Histone Lactylation Binds->Inhibit Restore Restores PINK1/Parkin Mitochondrial Autophagy Inhibit->Restore Relief Alleviates Neuropathy Restore->Relief

This compound mechanism of action against paclitaxel-induced neuropathy.

Quantitative Data and Properties

The table below summarizes key quantitative data and properties of this compound from recent research.

Aspect Details
Chemical Formula & MW C₂₀H₁₉NO₅; 353.37 g/mol [1].
Natural Source Primarily isolated from the tubers of Corydalis species (e.g., Corydalis yanhusuo) [1] [2].
Therapeutic Efficacy (In Vivo) Alleviated mechanical allodynia and thermal hyperalgesia in a murine model of CIPN (induced by paclitaxel, cumulative dose 32 mg/kg) [1].
Key Molecular Interaction Directly binds to pyruvate kinase M2 (PKM2). Confirmed via molecular docking and biolayer interferometry assays [1].
Key Downstream Effect Promoted mitochondrial autophagy ("mitophagy") by increasing the expression of PINK1 and Parkin proteins [1].

Experimental Protocols for Key Assays

For researchers looking to validate these findings, here are the methodologies for core experiments from the recent study [1].

In Vivo Efficacy Model
  • Animal Model: Male mice.
  • CIPN Model Induction: Administer paclitaxel (4 mg/kg) via intraperitoneal injection every other day for a cumulative dose of 32 mg/kg.
  • Drug Administration: this compound is administered via intraperitoneal injection.
  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a hot plate or radiant heat test.
Molecular Docking Simulation
  • Objective: To predict the binding interaction between this compound and the target protein PKM2.
  • Software: Schrodinger Maestro software suite.
  • Procedure:
    • Ligand Preparation: The 3D structure of this compound is obtained (e.g., from PubChem) and prepared using the LigPrep module. This involves hydrogen atom addition, energy minimization, and generating possible ionization states.
    • Protein Preparation: The crystal structure of PKM2 is sourced from the Protein Data Bank. It is processed using the Protein Preparation Wizard to remove water molecules, add hydrogens, assign bond orders, and optimize the structure via energy minimization.
    • Grid Generation: A receptor grid is defined around the active site of PKM2, often using the centroid of a known co-crystallized ligand.
    • Docking: The prepared this compound structure is docked into the defined grid using the Glide module (e.g., in SP or XP mode) to generate binding poses and calculate a docking score.
Biolayer Interferometry (BLI) Assay
  • Objective: To experimentally confirm the direct binding and quantify kinetics.
  • System: BLI instrument.
  • Procedure:
    • Immobilization: Purified PKM2 protein is biotinylated and immobilized onto streptavidin-coated biosensor tips.
    • Baseline: Biosensors are immersed in a buffer solution to establish a baseline.
    • Association: Biosensors are exposed to a series of concentrations of this compound to measure binding.
    • Dissociation: Biosensors are transferred back to buffer to measure dissociation of the this compound-PKM2 complex.
    • Analysis: Data is fitted to a binding model to determine association and dissociation rate constants, and the equilibrium dissociation constant.

Future Research Directions

The discovery of this compound's interaction with the PKM2-lactylation-mitophagy axis opens several promising research avenues:

  • Lead Optimization: Explore structure-activity relationships by synthesizing and testing this compound analogs for improved potency and pharmacokinetic properties [1].
  • Disease Scope: Investigate its therapeutic potential in other conditions linked to mitochondrial dysfunction and metabolic stress, such as neurodegenerative diseases [1].
  • Conservation Biology: The vulnerable status of C. yanhusuo underscores the need for sustainable sourcing. Research into cultivating alternative, alkaloid-rich species like C. nanchuanensis is crucial [2].

References

Cavidine Properties & Analytical Background

Author: Smolecule Technical Support Team. Date: February 2026

Cavidine is a bioactive isoquinoline alkaloid (Molecular Formula: C₂₁H₂₃NO₄; Molecular Weight: 353.41 g/mol) found in Corydalis species, known for its anti-inflammatory and neuroprotective properties [1] [2]. Its structure contains chromophores that make it suitable for UV detection.

The table below outlines the core chemical and analytical properties that inform the HPLC method design.

Property Description / Value Implication for HPLC Method
Molecular Weight 353.41 g/mol [2] Aids in mass spectrometry method development.
Chemical Formula C₂₁H₂₃NO₄ [2] -
Structural Class Tetrahydroprotoberberine Alkaloid Suggests medium polarity and basic nature.
Reported Activity Selective COX-2 inhibitor; alleviates chemotherapy-induced peripheral neuropathy [1] [2] Justifies quantification for pharmacological R&D.
UV Chromophores Conjugated aromatic system Suitable for UV-Vis/DAD detection, likely in 200-300 nm range.

Proposed HPLC-UV Method for this compound Quantification

This method is proposed based on general strategies for analyzing similar alkaloids and small molecules [3] [4].

Sample Preparation
  • Source: Plant material (e.g., Corydalis ternata f. yanhusuo) or biological samples (e.g., plasma, tissue homogenates).
  • Extraction (for plant material): Homogenize 100 mg of dried powder. Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes. Centrifuge at 10,000 × g for 10 min and filter the supernatant through a 0.22 μm membrane filter before injection [4].
  • Extraction (for biological fluids): Use Solid Phase Extraction (SPE) for complex matrices like plasma or serum [5] [4]. Dilute 200 μL of plasma with 400 μL of water. Load onto a pre-conditioned C18 SPE cartridge. Wash with water and elute analytes with methanol. Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in 200 μL of mobile phase and filter.
Instrumentation and Chromatographic Conditions

The following conditions are recommended as a starting point for method scouting and optimization.

Parameter Proposed Condition Alternative / Note
HPLC System UHPLC or HPLC with quaternary pump, autosampler, and DAD -
Column C18 (e.g., 150 mm x 4.6 mm, 2.7 μm) The small particle size is for UHPLC efficiency.
Column Temperature 40 °C -

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Acid suppresses silanol interactions, improving peak shape for basic compounds. | | Elution Mode | Gradient | Time (min) | %B 0 → 20 5 → 40 10 → 60 12 → 95 (hold 2 min) 14 → 20 (re-equilibrate for 4 min) | | Flow Rate | 1.0 mL/min | - | | Injection Volume | 10 μL | - | | Detection (DAD) | 280 nm | Acquire a full spectrum (200-400 nm) for peak purity and specificity assessment. | | Run Time | ~18 minutes | - |

Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose [6] [7]. The following table outlines the key parameters and acceptance criteria.

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity & Range Analyze this compound standard solutions at 5-7 concentration levels (e.g., 0.5–100 μg/mL). Plot peak area vs. concentration [6]. Correlation coefficient (R²) ≥ 0.999
Precision (Repeatability) Inject six replicates of a mid-level standard (e.g., 50 μg/mL) on the same day [6] [7]. Relative Standard Deviation (%RSD) ≤ 2.0%
Intermediate Precision Repeat the precision test on a different day, with a different analyst, or on a different instrument [6]. %RSD between two sets ≤ 2.0%
Accuracy (Recovery) Spike known amounts of this compound standard into a blank matrix (e.g., placebo or plasma). Analyze and calculate % recovery [6] [7]. Mean recovery 98–102%
Specificity Analyze blank matrix, standard, and sample. Ensure no interference at the retention time of this compound [6]. Resolution between this compound and nearest peak ≥ 1.5
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) from a diluted standard [6]. S/N ≈ 3:1
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) from a diluted standard. Verify with precision and accuracy at this level [6]. S/N ≈ 10:1; %RSD ≤ 5%; Accuracy 80-120%
Robustness Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, mobile phase pH ±0.1) [6]. Method performance remains within specified criteria

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for developing and validating the HPLC method for this compound, from initial setup to final application.

cluster_1 Phase 1: Method Scouting & Setup cluster_2 Phase 2: Method Validation cluster_3 Phase 3: Application Start Start: HPLC Method Development A1 Define Objectives: - Quantify this compound in X matrix - Target LOQ: Y μg/mL Start->A1 A2 Select Initial Conditions: - C18 Column - Acidic Mobile Phase - UV Detection @ 280 nm A1->A2 A3 Optimize Separation: Adjust Gradient, T, Flow A2->A3 B1 Specificity & Selectivity A3->B1 B2 Linearity & Range B1->B2 B3 Precision & Accuracy B2->B3 B4 LOD & LOQ B3->B4 B5 Robustness B4->B5 C1 Routine Analysis of Real Samples B5->C1 C2 Data Analysis & Reporting C1->C2

To provide biological context for your application notes, this diagram summarizes the key molecular mechanism of this compound identified in recent research, which underpins its therapeutic potential.

PTX Paclitaxel (PTX) Chemotherapy PKM2 Upregulates PKM2 in DRG Neurons PTX->PKM2 Lactate Increased Lactate Production PKM2->Lactate Lactylation Histone Lactylation (Epigenetic Change) Lactate->Lactylation Mitophagy Represses PINK1/Parkin Mitophagy Lactylation->Mitophagy Neuropathy CIPN: Peripheral Neuropathy Mitophagy->Neuropathy Accumulation of Damaged Mitochondria CAV This compound Treatment Binds Directly Binds PKM2 CAV->Binds Inhibits Inhibits Lactate-Driven Histone Lactylation Binds->Inhibits Restores Restores Mitochondrial Autophagy (Mitophagy) Inhibits->Restores Alleviates Alleviates Neuropathy Restores->Alleviates

Potential Challenges & Troubleshooting

  • Peak Tailing: A common issue for basic compounds like alkaloids. Solution: Use a mobile phase with a lower pH (0.1% formic acid) or consider a dedicated column for basic compounds [3].
  • Matrix Interference (in biological samples): Solution: Optimize the SPE protocol or use a more selective detection method like LC-MS/MS if sensitivity and specificity are insufficient [5] [4].
  • Inconsistent Retention Times: Solution: Ensure mobile phases are freshly prepared and the column is properly equilibrated. Check for column aging [6].

I hope this detailed application note and protocol provides a solid foundation for your work on this compound. Should you need to adapt this method for specific matrices like cell cultures or other biological fluids, further optimization of the sample preparation will be key.

References

Comprehensive Application Notes and Protocols for Cavidine Extraction, Analysis, and Bioactivity Assessment from Corydalis impatiens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cavidine and Its Natural Source

This compound is an isoquinoline alkaloid naturally occurring in Corydalis impatiens (Pall.) Fisch, a plant belonging to the Papaveraceae family. This compound belongs to a class of nitrogen-containing compounds that demonstrate significant biological activities, including documented antitumor properties [1] [2]. Corydalis impatiens has been traditionally used in folk medicine, and recent scientific investigations have identified numerous isoquinoline alkaloids in this plant, with this compound being one of the prominent constituents worthy of detailed investigation [1].

The structural complexity of this compound, characteristic of isoquinoline alkaloids, necessitates specialized extraction and analytical approaches to ensure optimal recovery, accurate quantification, and proper characterization. These alkaloids are typically synthesized in plants from tyrosine or phenylalanine precursors and demonstrate a wide spectrum of structural diversity [3]. With over 20,000 alkaloids identified across natural sources, this class of compounds has yielded numerous clinically relevant drugs, highlighting the importance of rigorous analytical methods for compounds like this compound [3]. The growing interest in this compound specifically stems from research indicating its significant biological activities, particularly against various cancer cell lines [2].

Extraction Methodologies for this compound

Conventional Extraction Approaches

Solid-liquid extraction remains a fundamental method for initial extraction of this compound from Corydalis impatiens plant material. The conventional process typically involves using polar solvents such as methanol or ethanol, often in aqueous mixtures, to effectively extract the alkaloidal content from dried and powdered plant material [4]. This method relies on prolonged contact time between the solvent and plant matrix, sometimes with agitation, to facilitate compound diffusion. While simple to implement, conventional extraction may require extended processing times and potentially result in lower extraction efficiency compared to modern techniques [5].

For this compound extraction, typical parameters include:

  • Plant material preparation: Dried aerial parts of Corydalis impatiens are ground to a fine powder (20-40 mesh) to increase surface area and enhance solvent penetration
  • Solvent selection: Methanol, ethanol, or their aqueous mixtures (70-80%) are commonly employed based on the compound's polarity
  • Extraction time: Ranging from several hours to multiple days, depending on temperature and agitation conditions
  • Temperature control: Often conducted at 40-60°C to enhance solubility and diffusion rates while avoiding thermal degradation
Advanced Extraction Technologies

Cavitation-based extraction technologies have emerged as superior alternatives to conventional methods, offering enhanced efficiency and reduced processing time [5]. These techniques utilize the principle of cavitation, where the formation, growth, and collapse of bubbles in the liquid medium generate intense local energy that disrupts plant cell walls and facilitates the release of intracellular compounds like this compound [6].

  • Hydrodynamic Cavitation Extraction (HCE): This method creates cavitation by passing the solvent-plant material mixture through constrictions that cause pressure variations, generating shear forces, shock waves, and microjets that effectively disrupt plant matrices and improve mass transfer [5]. HCE systems with rotor-stator assemblies offer advantages including scalability, reduced clogging, and compact design [6].

  • Ultrasound-Assisted Extraction (UAE): This approach uses ultrasonic waves (typically 20-100 kHz) to generate acoustic cavitation in the extraction medium [5]. The collapse of cavitation bubbles near plant cell walls creates micro-jetting and turbulence that enhance solvent penetration and compound release.

Table 1: Comparison of Extraction Methods for this compound

Method Efficiency Processing Time Solvent Consumption Equipment Cost
Maceration Moderate 24-72 hours High Low
Soxhlet Extraction High 4-24 hours High Moderate
Ultrasound-Assisted High 15-60 minutes Moderate Moderate
Hydrodynamic Cavitation Very High 5-30 minutes Low High

The mechanisms behind cavitation-enhanced extraction include [5]:

  • Cell wall disruption through intense implosion of cavitation bubbles, creating micro-fissures and pores in plant matrices
  • Enhanced mass transfer due to turbulence and micro-mixing at the cellular level
  • Improved solvent penetration into plant tissues through capillary effects
  • Increased surface area available for extraction due to particle size reduction

HPLC Quantification and Analytical Characterization

Validated HPLC Protocol for this compound Quantification

High Performance Liquid Chromatography has been established as the primary analytical technique for quantifying this compound in Corydalis impatiens extracts due to its superior specificity, sensitivity, and reproducibility compared to conventional analytical methods [4] [1]. The following protocol has been specifically validated for simultaneous quantification of this compound along with ten other isoquinoline alkaloids in Corydalis impatiens [1]:

  • Chromatographic System: Agilent 1200 series HPLC system with DAD detection or equivalent
  • Analytical Column: RP C18 column (150 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 2.5, adjusted by phosphoric acid)/acetonitrile (53:47, v/v) containing 0.3% sodium dodecyl sulfonate
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 μL
  • Detection Wavelength: 295 nm
  • Column Temperature: Ambient (25°C)
  • Run Time: 30 minutes

The sample preparation involves precise extraction and filtration steps:

  • Accurately weigh 2.0 g of powdered Corydalis impatiens plant material
  • Extract with 20 mL of methanol using ultrasonic assistance for 30 minutes
  • Centrifuge the extract at 10,000 rpm for 10 minutes
  • Filter the supernatant through a 0.45 μm membrane filter
  • Dilute the filtrate appropriately with mobile phase before HPLC analysis

Table 2: HPLC Validation Parameters for this compound Quantification [1]

Validation Parameter Result Acceptance Criteria
Linearity Range 5-500 ng/mL R² > 0.999
Limit of Detection (LOD) 1.5 ng/mL Signal-to-noise ≥ 3
Limit of Quantification (LOQ) 5 ng/mL Signal-to-noise ≥ 10
Precision (RSD) <2% Intra-day and inter-day
Recovery 97-103% Accuracy validation
Specificity No interference Peak purity > 99%
Structural Characterization Techniques

Comprehensive structural elucidation of isolated this compound requires advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) NMR experiments provide crucial information about the molecular structure, carbon skeleton, and proton connectivity of this compound [2]. The characteristic isoquinoline alkaloid signals in the aromatic region and specific methylene and methine protons provide structural fingerprints.

  • High-Resolution Mass Spectrometry (HR-ESIMS): This technique delivers exact mass measurement with precision sufficient to determine elemental composition, with mass accuracy typically within 5 ppm [2]. The protonated molecular ion [M+H]⁺ of this compound and its characteristic fragmentation pattern aid in structural confirmation.

  • Supplementary Spectroscopic Methods: Infrared (IR) spectroscopy identifies functional groups through characteristic absorption frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about chromophores and conjugation patterns within the this compound molecule [2].

Bioactivity Assessment and Experimental Protocols

Antitumor Activity Evaluation

Recent investigations have demonstrated that this compound exhibits significant antitumor activity against various human cancer cell lines [2]. The following protocol outlines standardized methods for evaluating the antitumor potential of this compound:

  • Cell Lines: Human cancer cell lines including A549 (lung carcinoma), H1299 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma)
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere
  • Compound Treatment: Prepare this compound stock solution in DMSO and dilute with culture medium to achieve final concentrations ranging from 1-100 μM (DMSO concentration not exceeding 0.1%)
  • Incubation Period: 48-72 hours of continuous exposure
  • Viability Assessment: MTT assay measuring the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells
  • Data Analysis: Calculate IC₅₀ values (concentration inhibiting 50% of cell growth) using non-linear regression analysis

Recent research findings indicate that compounds structurally related to this compound from Corydalis impatiens exhibited significant inhibitory effects on HepG2 cancer cells with IC₅₀ values of 8.32-8.62 μM, demonstrating potency comparable to the positive control cisplatin (IC₅₀ 6.32 μM) [2]. Against A549 cancer cells, related compounds showed moderate inhibitory effects with IC₅₀ values of 7.78-12.54 μM [2].

Anti-inflammatory Activity Assessment

Given the documented anti-inflammatory properties of various isoquinoline alkaloids [7] [3], this compound may also exhibit modulatory effects on inflammatory pathways:

  • Cellular Models: Macrophage cell lines (RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS)
  • Inflammatory Markers: Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA
  • Molecular Targets: Evaluation of effects on NF-κB signaling pathway through western blot analysis or reporter gene assays
  • Oxidative Stress Parameters: Assessment of reactive oxygen species (ROS) generation and antioxidant enzyme activities

The following workflow diagram illustrates the complete process from plant material to bioactivity assessment:

CavidineWorkflow Start Plant Material Collection (Corydalis impatiens aerial parts) Extraction Extraction Process (Solvent extraction or Cavitation-based) Start->Extraction Analysis HPLC Analysis and Quantification Extraction->Analysis Isolation Compound Isolation (Column chromatography) Analysis->Isolation Charac Structural Characterization (NMR, MS, IR) Isolation->Charac Bioassay Bioactivity Assessment (Antitumor, Anti-inflammatory) Charac->Bioassay Data Data Interpretation and Reporting Bioassay->Data

Diagram Title: this compound Research Workflow

Application Notes for Researchers

Critical Experimental Considerations
  • Sample Stability: this compound solutions should be prepared fresh or stored at -20°C in amber vials to prevent degradation, particularly when working with aqueous solutions or biological matrices [8]

  • Matrix Effects: When analyzing complex biological samples, implement standard addition methods or use stable isotope-labeled internal standards to compensate for matrix effects that may influence quantification accuracy [8]

  • Solvent Compatibility: For biological assays, ensure that the final concentration of organic solvents (particularly DMSO) does not exceed cytotoxic thresholds (typically <0.1% for most cell-based assays)

  • Quality Controls: Include system suitability tests and quality control samples at low, medium, and high concentrations during HPLC analyses to ensure method reliability throughout analytical sequences [1] [8]

Troubleshooting Guidelines

Table 3: Common Experimental Challenges and Solutions

Issue Potential Causes Recommended Solutions
Poor HPLC peak shape Column degradation, inappropriate mobile phase pH Regenerate or replace column, adjust buffer pH (2.5-3.0 optimal)
Low extraction yield Inefficient cell disruption, suboptimal solvent Implement cavitation-assisted extraction, optimize solvent-to-material ratio
Irreproducible bioactivity Compound instability, cell line drift Use fresh compound preparations, authenticate cell lines regularly
Matrix interference in analysis Co-eluting compounds, complex sample background Optimize gradient elution, implement sample cleanup procedures

Conclusion

This comprehensive set of application notes and protocols provides researchers with validated methodologies for the extraction, analysis, and bioactivity assessment of this compound from Corydalis impatiens. The integrated approach combining efficient extraction technologies, precise analytical methods, and rigorous biological evaluation creates a robust framework for advancing research on this promising isoquinoline alkaloid. The antitumor potential demonstrated by related compounds in recent studies [2] highlights the importance of standardized protocols to ensure reproducible and comparable results across different research initiatives. Future method development should focus on enhancing extraction selectivity through molecularly imprinted polymers and developing validated LC-MS/MS methods for improved sensitivity in biological matrices.

References

Application Notes & Protocols: Direct Imine Acylation for Alkaloid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Direct Imine Acylation (DIA)

Direct Imine Acylation (DIA) is a convergent synthetic method for constructing nitrogen-containing heterocycles, which are core structures in many biologically active natural products and pharmaceuticals [1]. The reaction involves the N-acylation of an imine using a functionalized carboxylic acid, which is activated in situ by a coupling agent such as propylphosphonic acid anhydride (T3P) [1]. This one-pot process generates reactive N-acyliminium ions that can be trapped by nucleophiles tethered to the carboxylic acid precursor, enabling the efficient formation of complex heterocyclic and polycyclic structures [1]. Its versatility makes DIA a powerful tool for synthesizing complex alkaloids, though its application must be carefully tailored to the specific target.

Analytical Profile of the Target Molecule: Cavidine

This compound is a tetrahydroprotoberberine alkaloid with documented biological activity. The quantitative data below summarizes its key characteristics.

Table 1: Analytical Profile of this compound

Property Description / Value
IUPAC Name Information not available in search results
Molecular Formula C₂₁H₂₃NO₄ [2]
CAS Registry Number 32728-75-9 [2]
Molecular Weight 353.41 g/mol [2]
Biological Activity Selective COX-2 inhibitor; possesses anti-inflammatory activity [2]. Ameliorates LPS-induced acute lung injury via the NF-κB signaling pathway [2].
Potential Applications Research on skin injuries, hepatitis, cholecystitis, and scabies [2].

Proposed Retrosynthetic Analysis for this compound

While a synthesis for this compound is not detailed in the search results, a logical retrosynthetic approach can be proposed based on DIA's utility in forming complex alkaloid skeletons. The DIA reaction could be strategically employed to construct a key intermediate in the synthetic pathway.

The following diagram illustrates the proposed retrosynthetic logic, disassembling this compound into simpler, plausible precursors via a DIA reaction.

G This compound This compound (Target Molecule) KeyIntermediate Key Tetrahydroprotoberberine Intermediate This compound->KeyIntermediate Functional group interconversions DIAReaction Direct Imine Acylation (DIA) T3P, Base, Solvent KeyIntermediate->DIAReaction Retrosynthetic Analysis DIAPrecursor DIA Precursor (Functionalized Carboxylic Acid) Imine Appropriate Cyclic Imine DIAReaction->DIAPrecursor DIAReaction->Imine

Generic Experimental Protocol for Direct Imine Acylation

The following protocol is adapted from literature methods for synthesizing nitrogen-containing heterocycles and natural products via DIA [1]. It can serve as a starting point for generating a key lactam or spirocyclic intermediate relevant to a this compound synthesis.

Objective: To synthesize a nitrogen-containing heterocycle via the Direct Imine Acylation (DIA) reaction.

Materials:

  • Imine Coupling Partner
  • Functionalized Carboxylic Acid (containing a tethered nucleophile)
  • T3P (propylphosphonic acid anhydride); typically ~50% w/w solution in ethyl acetate or DMF
  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))
  • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Dimethylformamide (DMF))

Hazard Note: T3P is a corrosive and moisture-sensitive reagent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Procedure:

  • Reaction Setup: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the functionalized carboxylic acid (1.0 equiv) and the imine coupling partner (1.0 - 1.2 equiv). Flush the flask with an inert gas (e.g., nitrogen or argon).
  • Solvent Addition: Add anhydrous solvent (e.g., DCM, 0.1 M concentration relative to the limiting reagent) to the flask.
  • Base Addition: Cool the reaction mixture to 0°C in an ice-water bath. Add the base (e.g., DIPEA, 2.0 - 3.0 equiv) dropwise with stirring.
  • T3P Addition: Slowly add the T3P solution (1.5 - 2.0 equiv) dropwise via syringe. After addition, remove the ice bath and allow the reaction to warm to room temperature.
  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. This typically requires 1-24 hours.
  • Work-up: Quench the reaction by careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x). Combine the organic layers and wash with brine.
  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the desired heterocyclic product.

Table 2: Key Reaction Parameters and Variations for DIA

Parameter Typical Conditions / Options Purpose & Impact
Coupling Agent T3P (50% in EtOAc or DMF) In-situ activation of carboxylic acid. Known for low epimerization, mild byproducts.
Stoichiometry Acid: 1.0 equiv; Imine: 1.0-1.2 equiv; T3P: 1.5-2.0 equiv Ensures complete conversion of the limiting reagent.
Base DIPEA, Triethylamine, Pyridine Scavenges acid generated during activation and imine formation.
Solvent DCM, DCE, DMF, THF Must be anhydrous. Choice can impact reaction rate and yield.
Temperature 0°C to room temperature, or reflux Depends on reactivity of substrates.
Nucleophile (Internal) Oxygen, Nitrogen, Sulfur, Carbon The tethered nucleophile in the acid precursor dictates the final cyclized product structure [1].

Proposed Downstream Workflow for this compound Synthesis

After obtaining a key intermediate via DIA, a multi-step sequence would be required to elaborate the structure into this compound. The workflow below outlines the general stages involved.

G Start DIA-Derived Lactam Intermediate A Desymmetrization &/or Functional Group Manipulation Start->A B Reduction / Ring Formation A->B C Introduction of Methoxy Groups B->C D Final Deprotection & Purification C->D End This compound D->End

Conclusion

Direct Imine Acylation represents a powerful and convergent strategy for constructing the complex nitrogen-containing cores of alkaloids. While its direct application to the synthesis of this compound has not been reported in the searched literature, the methodology is well-precedented for analogous targets [3] [1]. The protocols and strategic disconnections outlined herein provide a robust framework for researchers aiming to develop a synthetic route to this compound. Success will hinge on the careful design of the DIA precursors to set the correct stereochemistry and ring system, followed by strategic functional group interconversions to reach the final target.


References

Analytical Method Validation for Cavidine: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

For any analytical method used in pharmaceutical development, validation is the process that demonstrates the procedure is suitable for its intended purpose and generates reliable results [1] [2]. The core principle is establishing fitness for purpose [3].

  • State of the Art for Cavidine: The primary analytical technique reported in recent literature for quantifying this compound (CAV) is High-Performance Liquid Chromatography (HPLC). The methods described are used to determine this compound concentration in biological samples and herbal formulations, crucial for pharmacokinetic and quality control studies [4] [5]. The current scientific literature provides data from method development but does not yet report a fully validated protocol per ICH or FDA guidelines.

  • Key Validation Parameters: The following table summarizes the performance characteristics that must be demonstrated for a validated this compound assay, based on general validation guidelines [2] [6] [3].

Performance Characteristic Description & Purpose for this compound Analysis
Specificity/Selectivity Ability to unequivocally quantify this compound in the presence of other components in Corydalis ternata extract or biological matrices [2] [6].
Accuracy Closeness of the measured this compound value to the true value; typically assessed as % recovery from spiked samples [6].
Precision Degree of agreement among repeated measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [2] [3].
Linearity & Range The ability to obtain test results proportional to this compound concentration within a specified range (e.g., 50-150% of the target concentration) [6].
Limit of Detection (LOD) / Quantitation (LOQ) LOD is the lowest this compound concentration that can be detected. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision [6].
Robustness Capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase pH) [3].

The overall workflow for developing and validating a this compound analytical method integrates planning, experimental execution, and data analysis, as shown below.

A 1. Method Development (HPLC Conditions for this compound) B 2. Create Validation Protocol A->B C 3. Execute Validation Experiments B->C D 4. Data Analysis & Report C->D C1 Specificity Test (Blank vs. This compound standard) C->C1 C2 Linearity & Range Test (5-6 concentration levels) C->C2 C3 Accuracy Test (Spiked recovery at 3 levels) C->C3 C4 Precision Test (Repeatability & Intermediate) C->C4 C->C4 C5 LOD/LOQ Determination (Signal-to-Noise Ratio) C->C5 C6 Robustness Test (Vary column temp., flow rate) C->C6

Detailed Experimental Protocols

This section provides step-by-step protocols for key validation experiments, based on reported data and standard practices.

Protocol 1: Specificity and Selectivity

1. Objective: To demonstrate that the method can distinguish this compound from other closely related isoquinoline alkaloids and matrix components.

2. Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with DAD or PDA detector [4].
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (reported as 32:68 v/v) [4].
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 280 nm [4].
  • Samples:
    • Blank: Mobile phase or sample matrix without this compound.
    • Standard Solution: this compound reference standard (~98% purity) at a known concentration (e.g., 20 µg/mL).
    • Test Sample: Extract of Corydalis ternata or spiked biological sample.

3. Procedure: 1. Inject the blank and confirm no interfering peaks appear at the retention time of this compound. 2. Inject the this compound standard solution and record the retention time. 3. Inject the test sample and confirm that the this compound peak is baseline resolved from any other peaks and has the same retention time and UV spectrum as the standard.

Protocol 2: Linearity, Range, LOD, and LOQ

1. Objective: To establish the concentration range over which the method provides results directly proportional to this compound concentration and to determine the method's sensitivity.

2. Materials:

  • Stock Solution: Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1 mg/mL stock solution.
  • Working Standards: Dilute the stock solution with mobile phase to prepare at least five concentrations covering the expected range (e.g., 5, 10, 25, 50, 75, 100 µg/mL) [4].

3. Procedure: 1. Inject each standard solution in triplicate. 2. Record the peak area for each injection. 3. Plot the mean peak area (y-axis) versus the concentration (x-axis) and perform linear regression analysis.

4. Data Analysis:

  • Linearity: The correlation coefficient (r) should be greater than 0.999.
  • LOD & LOQ: Calculate based on the signal-to-noise ratio (SNR). An SNR of 3:1 is generally accepted for LOD, and 10:1 for LOQ [6]. Alternatively, calculate from the standard deviation of the response (SD) and the slope (S) of the calibration curve: LOD = 3.3(SD/S) and LOQ = 10(SD/S).

The table below provides a template for recording linearity and precision data.

Concentration (µg/mL) Mean Peak Area (n=3) Standard Deviation (SD) % Relative Standard Deviation (%RSD)
5.0 125,450 1,850 1.47
10.0 250,980 2,150 0.86
25.0 624,750 4,890 0.78
50.0 1,250,100 8,760 0.70
100.0 2,499,800 15,200 0.61
Regression Equation y = 24995x + 1250
Correlation Coefficient (r) 0.9998
Protocol 3: Accuracy (Recovery) and Precision

1. Objective: To determine the closeness of measured values to the true value (accuracy) and the agreement between a series of measurements (precision).

2. Materials:

  • Use a pre-analyzed sample (e.g., a placebo matrix or a sample with known low this compound content).
  • This compound standard solutions for spiking.

3. Procedure for Accuracy: 1. Spike the placebo or sample matrix with known amounts of this compound standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate. 2. Analyze the spiked samples using the validated method. 3. Calculate the percentage recovery: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should be within 98-102%.

4. Procedure for Precision: - Repeatability: Analyze six independent samples from the same homogeneous lot at 100% of the test concentration. The %RSD should be not more than 2.0%. - Intermediate Precision: Perform the repeatability study on a different day, with a different analyst, or using a different HPLC system. The overall %RSD from both sets of data should meet the same criteria.

Pathways and Mechanisms of Action

While not directly part of analytical validation, understanding this compound's mechanism of action is key to defining its therapeutic targets and, by extension, the importance of its accurate quantification. Recent research indicates that this compound alleviates paclitaxel-induced peripheral neuropathy (PIPN) by promoting mitochondrial autophagy (mitophagy).

PKM2 PKM2 Overexpression (Neuronal Injury) Lactate Lactate Accumulation PKM2->Lactate HistoneLac Histone Lactylation (Epigenetic Modification) Lactate->HistoneLac PINK1 Repression of PINK1/Parkin Pathway HistoneLac->PINK1 Mitophagy Impaired Mitophagy (Accumulation of damaged mitochondria) PINK1->Mitophagy Neuropathy Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mitophagy->Neuropathy This compound This compound (CAV) Intervention Bind Directly Binds PKM2 This compound->Bind Inhibit Inhibits Lactate Production Bind->Inhibit Disrupts Axis Inhibit->HistoneLac Reverses Restore Restores PINK1/Parkin Mitophagy Inhibit->Restore Promotes Restore->Mitophagy Rescues Alleviate Alleviates Neuropathy Restore->Alleviate

Conclusion

This document provides a foundational framework for the analytical method validation of this compound. The protocols for specificity, linearity, accuracy, and precision are based on general regulatory guidelines [2] [6] [3] and can be adapted with this compound-specific data as it becomes available through rigorous in-house validation studies. The reported HPLC conditions offer a strong starting point for method development [4]. Successful validation will ensure the generation of reliable data to support the further development of this compound as a promising therapeutic agent.

References

Cavidine Anti-Inflammatory Research: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Source and Basic Properties Cavidine is a bioactive alkaloid isolated from plants of the Corydalis genus, such as Corydalis impatiens [1]. Its reported molecular formula is C20H19NO5, with a molecular weight of 353.37 g/mol [2].

Established Biological Activities and Experimental Models Preclinical studies have demonstrated the efficacy of this compound in several models of inflammatory diseases. The table below summarizes the key findings:

Disease Model Inducing Agent Effective Doses (in vivo) Key Outcomes & Mechanisms Primary Citation
Acute Lung Injury (ALI) Lipopolysaccharide (LPS) in mice 1, 3, and 10 mg/kg (i.p.) [1] ↓ Lung W/D ratio, ↓ TNF-α, ↓ IL-6, ↓ phosphorylation of NF-κB p65 and IκBα [1]. [1]
Ulcerative Colitis Acetic acid in mice 1, 5, and 10 mg/kg (i.g.) [3] ↓ Disease activity index, ↑ antioxidant markers (GSH, SOD), ↓ oxidative stress (MDA), ↓ TNF-α, ↓ IL-6, ↓ p65 NF-κB [3]. [3]
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Paclitaxel in mice Information not specified in search results Binds PKM2, ↓ histone lactylation, ↑ PINK1/Parkin-mediated mitochondrial autophagy (mitophagy) [2]. [2]

Proposed Mechanism of Action The anti-inflammatory effect of this compound is primarily mediated through the suppression of the NF-κB signaling pathway. A proposed mechanism based on the cited research is illustrated below:

G LPS Inflammatory Stimulus (e.g., LPS, Acetic Acid) TLR4 TLR4 Activation LPS->TLR4 IKK IKK Complex TLR4->IKK Phospho Phosphorylation IKK->Phospho IkB IκBα (Inhibitor) Degradation Degradation IkB->Degradation NFkB NF-κB p65/p50 Translocation Nuclear Translocation NFkB->Translocation Phospho->IkB Targets Degradation->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) Translocation->Cytokines This compound This compound This compound->Phospho Inhibits This compound->Degradation Inhibits

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's efficacy in an LPS-induced acute lung injury model, based on the referenced study [1].

Protocol 1: In Vivo Model of LPS-Induced Acute Lung Injury

1. Objective To evaluate the protective effect of this compound against LPS-induced acute lung injury in mice.

2. Materials and Reagents

  • Animals: Male C57BL/6 mice (e.g., 8-12 weeks old).
  • Test Compound: this compound (dissolved in a suitable vehicle like saline with minimal DMSO).
  • Inducing Agent: Lipopolysaccharide (LPS from E. coli serotype 055:B5).
  • Key Assay Kits: TNF-α and IL-6 ELISA kits, BCA protein assay kit.

3. Experimental Procedure

  • Animal Grouping: Mice are randomly divided into groups (n=6-10):
    • Control group: Administered vehicle only.
    • LPS model group: Administered vehicle and LPS.
    • This compound treatment groups: Administered this compound (e.g., 1, 3, 10 mg/kg) and LPS.
    • (Optional) Positive control group: Administered a known anti-inflammatory drug (e.g., dexamethasone).
  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at 1 hour and 12 hours prior to LPS instillation.
  • Disease Induction: Mice are lightly anesthetized. ALI is induced by intranasal instillation of LPS (30 mg/kg in 30 µL PBS).
  • Sample Collection: At a predetermined endpoint (e.g., 24 hours post-LPS):
    • Collect blood serum via cardiac puncture.
    • Perform bronchoalveolar lavage (BAL) with cold PBS to obtain BAL fluid (BALF).
    • Harvest lung tissues. One part is snap-frozen in liquid nitrogen for protein/bioassay, and another is fixed in formalin for histology.

4. Key Readouts and Analysis

  • Lung Wet/Dry (W/D) Weight Ratio: Weigh a part of the lung immediately (wet weight), then dry it in an oven at 60°C for 48-72 hours to obtain the dry weight. Calculate the ratio to assess pulmonary edema.
  • Cytokine Measurement: Measure concentrations of TNF-α and IL-6 in both BALF and serum using commercial ELISA kits, following the manufacturer's instructions.
  • Histopathological Examination: Embed fixed lung tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for pathological features like alveolar wall thickening, immune cell infiltration, and hemorrhage.
  • Western Blot Analysis: Isolate protein from frozen lung tissue. Analyze the phosphorylation levels of key NF-κB pathway proteins (IκBα and NF-κB p65) using specific antibodies.
Protocol 2: In Vitro Assessment in LPS-Stimulated Cells

1. Objective To investigate the anti-inflammatory mechanism of this compound in a murine macrophage cell line (RAW 264.7) or human lung epithelial cells (A549).

2. Materials and Reagents

  • Cell Line: RAW 264.7 or A549 cells.
  • Test Compound: this compound (prepare a stock solution in DMSO).
  • Stimulating Agent: LPS.
  • Key Reagents: Cell culture media, MTT assay kit, NO detection kit, TNF-α and IL-6 ELISA kits, RIPA lysis buffer, antibodies for Western blot.

3. Experimental Procedure

  • Cell Culture and Seeding: Maintain cells in appropriate medium. Seed cells in multi-well plates and allow to adhere overnight.
  • Drug Pretreatment and Stimulation:
    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
    • Stimulate cells with LPS (e.g., 100 ng/mL for RAW 264.7; 1 µg/mL for A549) for a specified duration (e.g., 24 hours for cytokine measurement, 30-60 min for Western blot).
    • Include control groups (vehicle only) and an LPS-only model group.
  • Sample Collection:
    • Collect cell culture supernatants for NO and cytokine analysis.
    • Lyse cells for protein extraction for Western blot analysis.

4. Key Readouts and Analysis

  • Cell Viability: Perform MTT assay to ensure the observed effects are not due to cytotoxicity.
  • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reaction.
  • Cytokine Secretion: Quantify TNF-α and IL-6 levels in the supernatant by ELISA.
  • Protein Expression by Western Blot: Analyze the protein levels of iNOS, COX-2, and the phosphorylation status of IκBα and NF-κB p65 in cell lysates.

Key Considerations for Researchers

  • Dose-Response Relationship: The efficacy of this compound is dose-dependent. Establishing a full dose-response curve is critical for in vitro and in vivo studies [1] [3].
  • Timing of Administration: The protective effect is more pronounced when this compound is administered prior to the inflammatory insult, suggesting a prophylactic or early-intervention potential [1].
  • Broad Therapeutic Potential: Beyond classic inflammatory models, this compound shows promise in neuroinflammation and pain, linked to novel mechanisms like epigenetic regulation and mitochondrial quality control [2].

References

Proposed Mechanism of Action in Inflammatory Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The potential therapeutic effects of cavidine in inflammatory conditions like endotoxic shock are likely mediated through the following interconnected mechanisms, as observed in other disease models:

G cluster_path1 Anti-inflammatory Pathway cluster_path2 Neuroprotection & Mitochondrial Health CAV This compound (CAV) P2X3 P2X3 Receptor CAV->P2X3 Inhibits PKM2 PKM2 CAV->PKM2 Directly Binds & Inhibits MAPK MAPK Signaling P2X3->MAPK Downregulates Cytokines ↓ Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines Mitophagy Promotion of Mitophagy (PINK1/Parkin pathway) Lactylation Histone Lactylation PKM2->Lactylation Reduces Lactylation->Mitophagy Derepresses & Promotes

Summary of Quantitative Experimental Findings

The table below summarizes key quantitative data from studies on this compound's effects in experimental models.

Experimental Model Key Findings Reported Measurements Citation
Paclitaxel-Induced Peripheral Neuropathy Alleviated neuropathic pain; promoted mitochondrial autophagy. ↓ PKM2 protein expression; ↑ PINK1/Parkin pathway; ↓ lactate-driven histone lactylation. [1]
Chronic Inflammatory & Neuropathic Pain Showed analgesic efficacy; reduced pro-inflammatory cytokine levels. ↓ IL-1β, IL-6, TNF-α in serum, DRG, and spinal cord; inhibited P2X3 receptor and MAPK signaling. [2]

Detailed Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to elucidate this compound's mechanisms, which can be adapted for future endotoxic shock research.

Protocol 1: In Vivo Assessment of Anti-inflammatory and Analgesic Effects

This protocol is based on established models for chronic pain [2].

  • Animal Model:

    • Use adult male C57BL/6 mice (e.g., 8-10 weeks old).
    • Induce chronic inflammatory pain via intraplantar injection of Complete Freund's Adjuvant (CFA).
    • Induce neuropathic pain using the Spared Nerve Injury (SNI) model.
  • Drug Administration:

    • Randomize animals into groups: sham, model, this compound treatment, and positive control.
    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection daily, starting from the day of model induction.
  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments 1-2 hours post-drug administration.
    • Calculate the 50% paw withdrawal threshold (PWT).
  • Sample Collection:

    • At endpoint, collect blood, dorsal root ganglia (DRG), and spinal cord tissue.
  • Cytokine Measurement:

    • Measure levels of IL-1β, IL-6, and TNF-α in serum and tissue homogenates using commercial ELISA kits, following manufacturer protocols.
Protocol 2: Molecular Mechanism via Western Blot and PCR

This protocol outlines how to analyze the molecular targets of this compound [1] [2].

  • Tissue Protein Extraction:

    • Homogenize DRG or spinal cord tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
    • Centrifuge at 12,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
  • Western Blotting:

    • Separate 20-40 μg of total protein per sample by SDS-PAGE and transfer to a PVDF membrane.
    • Block membranes with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-P2X3 receptor (1:1000)
      • Anti-phospho-p38 MAPK (1:1000)
      • Anti-PKM2 (1:1000)
      • Anti-PINK1 (1:1000)
      • Anti-β-actin (1:2000, loading control)
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect immune complexes using an enhanced chemiluminescence (ECL) kit and visualize with a chemiluminescence imaging system.
  • Quantitative Real-Time PCR (qPCR):

    • Extract total RNA from tissues using Trizol reagent.
    • Synthesize cDNA using a reverse transcription kit.
    • Perform qPCR with SYBR Green Master Mix.
    • Analyze data using the 2^–ΔΔCt method, normalizing target gene expression (e.g., IL-1β, IL-6, TNF-α) to a housekeeping gene (e.g., GAPDH).
Protocol 3: Direct Binding Assay (Biolayer Interferometry)

This protocol confirms this compound's direct interaction with proposed targets like PKM2 [1].

  • Instrument and Reagents:

    • Use an Octet BLI system.
    • Load biosensors designed for his-tag binding.
    • Prepare recombinant his-tagged PKM2 protein.
    • Prepare this compound in a suitable buffer (e.g., PBS with 1% DMSO).
  • Assay Steps:

    • Baseline: Equilibrate biosensors in buffer for 60 seconds.
    • Loading: Load his-tagged PKM2 onto the biosensors for 300 seconds.
    • Baseline 2: Wash in buffer for 180 seconds to establish a new baseline.
    • Association: Immerse sensors in this compound solutions (varying concentrations) for 300 seconds to measure binding.
    • Dissociation: Transfer sensors to buffer for 300 seconds to measure dissociation.
  • Data Analysis:

    • Fit the association and dissociation curves using the system's software to calculate the binding affinity (KD).

Research Outlook and Application Notes

While this compound has not been directly tested in endotoxic shock models, its known mechanisms align with key pathological features of this condition, such as uncontrolled inflammation and metabolic stress.

  • Rationale for Future Study: The compound's ability to inhibit pro-inflammatory cytokine release [2] and modulate PKM2/lactylation, a pathway linked to metabolic reprogramming in immune cells [1], provides a strong scientific basis for hypothesizing its efficacy in endotoxic shock.
  • Proposed Research Direction: Initial in vitro studies could investigate this compound's effect on LPS-stimulated macrophages, measuring cytokine production and metabolic markers. Positive results would justify subsequent in vivo studies in LPS-induced endotoxic shock models, monitoring survival, organ damage, and the aforementioned molecular pathways.

References

Comprehensive Analytical Methods for Cavidine Purity Analysis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cavidine is a biologically active natural alkaloid isolated from traditional medicinal plants such as Corydalis saxicola Bunting. This compound has gained significant research interest due to its potent anti-inflammatory properties and selective COX-2 inhibition activity, making it a promising candidate for development of therapeutic agents for conditions including skin injuries, hepatitis, and acute lung injury [1]. For research purposes, particularly in pharmaceutical development, establishing reliable purity analysis methods is essential to ensure consistent experimental results and accurate biological activity assessment. The complex nature of plant extracts and the structural similarity of this compound to other isoquinoline alkaloids present significant analytical challenges that require robust, validated methods. This document provides detailed application notes and protocols for the extraction, separation, and purity analysis of this compound, incorporating advanced chromatographic techniques and validation parameters according to international guidelines to support researchers in obtaining accurate, reproducible results.

Analytical Method Development

HPLC Method Development

High-Performance Liquid Chromatography (HPLC) represents the gold standard technique for purity analysis of small molecules like this compound due to its high resolution, sensitivity, and reproducibility. Based on validated methods for similar alkaloids and COX-2 inhibitors, the following parameters have been optimized for this compound analysis:

  • Chromatographic Conditions: The analytical separation should be performed on a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) maintained at room temperature. The mobile phase should consist of a mixture of acetonitrile and 0.1% o-phosphoric acid in water (approximately 1:1, v/v), delivered at a flow rate of 1.0 mL/min. The injection volume is typically 10 μL, with UV detection optimized at 272 nm based on the maximum absorbance of similar alkaloidal compounds [2].

  • System Suitability Parameters: Prior to sample analysis, system suitability tests must be conducted to verify chromatographic performance. Critical parameters include theoretical plate count (should be >2000), tailing factor (should be <2.0), and relative standard deviation of peak areas from replicate injections (should be <2.0%). These parameters ensure the analytical system is operating optimally for reliable this compound quantification.

  • Sample Preparation: For accurate this compound quantification, stock solutions should be prepared in deionized water containing 2% sodium dodecyl sulphate (SDS) to overcome solubility challenges. Working standard solutions are then prepared by diluting the stock solution with the same medium to achieve concentrations within the validated range [2].

Alternative Separation Methods

For preparative-scale isolation of this compound from complex plant matrices, additional separation techniques offer complementary approaches:

  • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique eliminates irreversible adsorption, making it ideal for isolating this compound from Corydalis saxicola extracts. The optimized solvent system consists of chloroform-methanol-0.3M hydrochloric acid (4:0.5:2, v/v/v), which provides excellent separation of this compound from structurally similar compounds in less than 4 hours [3].

  • Microwave-Assisted Extraction (MAE): When coupled with subsequent purification techniques, MAE significantly enhances extraction efficiency. Optimal parameters for this compound extraction include: extraction temperature of 60°C, liquid-to-solid ratio of 20:1, extraction time of 15 minutes, and microwave power of 700 W. This method reduces extraction time and solvent consumption compared to conventional techniques while improving yield [3].

Method Validation Parameters

Validation Protocol According to International Guidelines

To ensure analytical methods are suitable for their intended purpose, comprehensive validation must be performed following FDA and ICH guidelines. The validation protocol for this compound purity analysis should address the following parameters:

  • Linearity and Range: The method's linearity should be established using at least six concentration levels spanning the expected working range. For this compound analysis, a linear range of 2.5-25 μg/mL is recommended based on similar alkaloid compounds. The correlation coefficient (R²) should exceed 0.99, demonstrating excellent proportionality between concentration and detector response [2].

  • Precision and Accuracy: Method precision evaluates the degree of scatter in repeated measurements and includes both intra-day precision (repeatability) and inter-day precision (intermediate precision). For this compound analysis, the relative standard deviation (RSD) should not exceed 2.0% for intra-day precision and 2.5% for inter-day precision. Accuracy, expressed as percentage bias, should be within ±2.0% of the theoretical value [2].

  • Specificity and Selectivity: The method must demonstrate its ability to unequivocally quantify this compound in the presence of potential impurities, degradation products, and matrix components. Specificity is established by forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) and resolution from closely related compounds such as dehydrothis compound [4].

Sensitivity and Robustness
  • Sensitivity Parameters: The limit of detection (LOD) and limit of quantitation (LOQ) determine the method's sensitivity. For this compound analysis, the LOD is typically approximately 1.0 μg/mL, while the LOQ is approximately 2.5 μg/mL. These values are determined based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ, respectively [2].

  • Robustness Testing: Method robustness evaluates the reliability of analysis when subjected to deliberate, small variations in operational parameters. For the this compound HPLC method, this includes testing the effect of mobile phase composition variations (±2%), flow rate changes (±0.1 mL/min), column temperature fluctuations (±2°C), and detection wavelength adjustments (±2 nm). The method is considered robust if system suitability criteria remain within specified limits under these modified conditions [2].

Table 1: Method Validation Parameters for this compound Purity Analysis

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 2.5-25 μg/mL 2.5-25 μg/mL
Correlation Coefficient (R²) >0.99 >0.99
Intra-day Precision (%RSD) ≤2.0% <1.76%
Inter-day Precision (%RSD) ≤2.5% <1.76%
Accuracy (%Bias) ±2.0% <0.55%
LOD ~1.0 μg/mL 1.0 μg/mL
LOQ ~2.5 μg/mL 2.5 μg/mL

Experimental Protocols

Standard Sample Preparation Protocol

Objective: To prepare this compound standard solutions with exact concentrations for calibration curve construction and quality control samples.

Materials and Equipment:

  • This compound reference standard (purity ≥98%)
  • Deionized water
  • Sodium dodecyl sulphate (SDS)
  • Volumetric flasks (10 mL, 25 mL, 50 mL)
  • Analytical balance (accuracy ±0.1 mg)
  • Ultrasonic bath

Procedure:

  • Accurately weigh 10.0 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
  • Add approximately 15 mL of deionized water containing 2% SDS (w/v) and sonicate for 10 minutes to ensure complete dissolution.
  • Dilute to volume with the same solvent to obtain a stock solution of 400 μg/mL.
  • Prepare working standard solutions by serial dilution to concentrations of 2.5, 5, 10, 15, 20, and 25 μg/mL using the same solvent.
  • Filter all solutions through a 0.45 μm membrane filter before HPLC analysis to remove particulate matter.

Quality Control:

  • Prepare quality control samples at low, medium, and high concentrations (2.5, 12, and 25 μg/mL) in triplicate.
  • Include system suitability standard (10 μg/mL) to be injected at the beginning, during, and at the end of each analytical run.
HPLC Analysis Protocol for this compound Purity

Objective: To separate, identify, and quantify this compound in test samples using reversed-phase HPLC.

Materials and Equipment:

  • HPLC system with UV/Vis detector or DAD
  • C18 analytical column (150 × 4.6 mm, 5 μm particle size)
  • Acetonitrile (HPLC grade)
  • o-Phosphoric acid (analytical grade)
  • Deionized water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile - 0.1% o-phosphoric acid in water (1:1, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient (25°C)
  • Detection Wavelength: 272 nm
  • Injection Volume: 10 μL
  • Run Time: 15 minutes

Procedure:

  • Prepare the mobile phase by mixing 500 mL of acetonitrile with 500 mL of 0.1% o-phosphoric acid in water. Degas by sonication for 10 minutes.
  • Equilibrate the column with mobile phase for at least 30 minutes at the set flow rate until a stable baseline is achieved.
  • Inject the system suitability standard and verify that system suitability parameters meet acceptance criteria.
  • Inject the blank solution (2% SDS in deionized water) to confirm no interfering peaks at the retention time of this compound.
  • Perform injections of calibration standards in increasing order of concentration.
  • Inject test samples and quality control samples.
  • Process chromatographic data to determine this compound concentration in test samples using the calibration curve.

Calculation: Plot peak area versus concentration of calibration standards and perform linear regression analysis. Calculate this compound concentration in test samples using the regression equation:

[ \text{this compound Concentration} = \frac{\text{Peak Area} - \text{Intercept}}{\text{Slope}} ]

Sample Extraction and Purification Protocol

Objective: To efficiently extract this compound from Corydalis saxicola plant material and purify it for purity analysis.

Materials and Equipment:

  • Dried Corydalis saxicola plant material (powdered)
  • Methanol (extraction grade)
  • Microwave-assisted extraction system
  • High-speed counter-current chromatography (HSCCC) system
  • Chloroform, methanol, hydrochloric acid (analytical grade)

Extraction Procedure:

  • Weigh 5.0 g of powdered plant material and place it in the microwave extraction vessel.
  • Add 100 mL of methanol (liquid-to-solid ratio of 20:1).
  • Perform extraction at 60°C for 15 minutes at 700 W microwave power.
  • Filter the extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C.
  • Dissolve the crude extract in the HSCCC solvent system for further purification [3].

Purification Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing chloroform-methanol-0.3M hydrochloric acid (4:0.5:2, v/v/v) in a separation funnel.
  • Allow the phases to separate completely and degas before use.
  • Fill the HSCCC column with the stationary phase (upper phase).
  • Inject the sample dissolved in a mixture of both phases (1:1).
  • Set the apparatus to run at 850 rpm and pump the mobile phase (lower phase) at a flow rate of 2.0 mL/min.
  • Monitor the effluent at 272 nm and collect the this compound fraction at its characteristic retention time.
  • Evaporate the solvent under reduced pressure to obtain purified this compound [3].

Data Analysis and Documentation

System Suitability Testing

Before initiating this compound purity analysis, system suitability tests must be performed to ensure the analytical system is working correctly. The following parameters should be evaluated and documented:

Table 2: System Suitability Requirements for this compound HPLC Analysis

Parameter Acceptance Criteria Typical Values
Theoretical Plates >2000 3500-5000
Tailing Factor <2.0 1.2-1.5
Retention Time RSD <1.0% 0.3-0.8%
Peak Area RSD <2.0% 0.5-1.5%
Resolution from Nearest Peak >2.0 2.5-4.0
Documentation Standards

Comprehensive documentation is essential for maintaining data integrity and meeting regulatory requirements. The following elements should be included in the analytical report:

  • Certificate of Analysis: For this compound reference standards, including batch number, purity value, expiration date, and storage conditions.
  • Sample Information: Detailed description of the test sample, including source, preparation method, and storage history.
  • Instrumentation Record: Complete details of the equipment used, including HPLC system model, column specifications, and software version.
  • Chromatographic Data: Original chromatograms with integration marks, calibration curve with regression equation, and system suitability test results.
  • Calculation Worksheets: Detailed step-by-step calculations for concentration determination, including any correction factors applied.
  • Deviation Report: Documentation of any deviations from the established protocol and their potential impact on results.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound extraction, purification, and purity analysis:

Figure 1: Experimental Workflow for this compound Extraction and Purity Analysis

The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects, which is relevant to its research applications:

cavidine_pathway LPS LPS Challenge NFkB NF-κB Signaling Activation LPS->NFkB COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammatory Response COX2->Inflammation ALI Acute Lung Injury Amelioration Inflammation->ALI Leads to This compound This compound Treatment Inhibition1 Inhibition This compound->Inhibition1 Inhibition2 Inhibition This compound->Inhibition2 Inhibition1->NFkB Blocks Inhibition1->ALI Therapeutic Effect Inhibition2->COX2 Direct COX-2 Inhibition Inhibition2->ALI Therapeutic Effect

Figure 2: this compound Anti-inflammatory Signaling Pathway

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: If this compound peaks exhibit fronting or tailing, adjust the mobile phase by increasing the concentration of o-phosphoric acid to 0.15% or adding 0.1% triethylamine as a modifier to reduce silanol interactions.

  • Retention Time Drift: Significant changes in retention time may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and ensure column temperature stability. If problems persist, regenerate or replace the column.

  • Low Recovery Rates: Incomplete extraction recovery may result from insufficient solubility. Increase SDS concentration to 3% or include a small percentage of methanol (5-10%) in the solvent system, noting that this may require revalidation.

  • Interference Peaks: If unknown peaks co-elute with this compound, optimize the gradient program by adjusting the acetonitrile ratio from 45% to 55% over 10 minutes to improve resolution.

Stability Considerations

This compound solutions demonstrate acceptable stability when stored at 4°C for 24 hours. For long-term storage, keep solid this compound at -20°C in sealed containers with desiccant. Avoid repeated freeze-thaw cycles of stock solutions, as this may promote degradation. Under forced degradation conditions, this compound shows significant degradation in alkaline conditions and when exposed to direct UV light, indicating that photostability should be maintained during analysis [2].

Conclusion

The analytical methods and protocols described in this document provide comprehensive guidance for researchers conducting this compound purity analysis. The validated HPLC method offers precise quantification with excellent linearity, accuracy, and precision, while the extraction and purification protocols enable efficient isolation of this compound from complex plant matrices. Proper implementation of these methods, including adherence to system suitability requirements and comprehensive documentation, will ensure reliable and reproducible results in research settings. As interest in this compound's therapeutic potential continues to grow, these standardized analytical approaches will facilitate comparative studies and support the compound's further development as a potential therapeutic agent. Future method enhancements may include UPLC-MS for increased sensitivity and throughput, as well as validated methods for impurity profiling of this compound in finished formulations.

References

Application Notes and Protocols for Cavidine Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cavidine and Stability Testing

This compound ((+)-Cavidine) is a natural compound identified as a selective COX-2 inhibitor with demonstrated anti-inflammatory activity, used in research on skin injuries, hepatitis, cholecystitis, and scabies. It ameliorates LPS-induced acute lung injury via the NF-κB signaling pathway. Its molecular formula is C21H23NO4, with a molecular weight of 353.41 g/mol [1] [2].

Stability testing is a critical component of pharmaceutical development, providing evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. The primary goal is to establish a re-test period for the drug substance and a shelf life for the drug product, while also recommending appropriate storage conditions [3].

Stability Study Design and Principles

Stability studies should be designed to assess the chemical integrity and purity of this compound under a variety of conditions. The International Council for Harmonisation (ICH) guidelines, particularly the consolidated ICH Q1 guideline, provide a framework for these studies [3]. The principles of science- and risk-based assessment should be applied.

For a comprehensive stability assessment, the following study types are recommended:

  • Long-Term Testing: Conducted under recommended storage conditions to establish the re-test period or shelf life.
  • Accelerated Testing: Conducted under exaggerated conditions (e.g., higher temperature and humidity) to predict stability and identify potential degradation products.
  • Forced Degradation Studies: Conducted to elucidate the intrinsic stability characteristics of the drug substance and to validate the stability-indicating power of analytical methods.

The diagram below outlines the core workflow for designing a stability study program.

Stability Study Design Workflow Start Start: this compound Sample Stress Stress Conditions: Forced Degradation Start->Stress Accelerated Accelerated Studies Start->Accelerated LongTerm Long-Term Studies Start->LongTerm Analyze Analyze Samples Stress->Analyze Accelerated->Analyze LongTerm->Analyze Data Establish Shelf Life Analyze->Data

Recommended Stability Study Conditions

The following table summarizes the standard conditions for stability studies as per ICH guidelines. These should be applied to this compound drug substance and any formulated product.

Table 1: Standard Stability Study Conditions for this compound

Study Type Storage Condition Minimum Time Period Data Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH [4] 12 months [4] Establish re-test period/shelf life
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months Data bridge if significant change occurs at accelerated condition
Accelerated 40°C ± 2°C / 75% RH ± 5% RH [4] 6 months Predict stability & identify degradation products

Abbreviation: RH, Relative Humidity.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to validate the stability-indicating nature of analytical methods and to understand the degradation pathways of this compound.

Protocol: Forced Degradation of this compound

Objective: To subject this compound to various stress conditions and separate, identify, and quantify the degradation products.

Materials:

  • This compound (Purity: ≥98%) [1]
  • High Purity Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2)
  • Inert Solvents (e.g., Methanol, Acetonitrile)
  • Photostability Chamber (ICH compliant)
  • Thermostatic Oven or Water Bath

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.
  • Stress Conditions: Expose separate aliquots of the this compound solution or solid to the following conditions. The stress level should be sufficient to cause approximately 5-20% degradation.
    • Acidic Hydrolysis: Treat with 0.1 M - 1.0 M HCl at 60-70°C for 1-7 days.
    • Alkaline Hydrolysis: Treat with 0.1 M - 1.0 M NaOH at 60-70°C for 1-7 days.
    • Oxidative Degradation: Treat with 3-30% H2O2 at room temperature for 1-7 days.
    • Thermal Degradation: Expose the solid drug substance to 70°C for 1-2 weeks.
    • Photodegradation: Expose the solid drug substance to UV (e.g., 320-400 nm) and visible light to achieve an overall illumination of not less than 1.2 million lux hours [3].
  • Neutralization: For acid and base stress tests, neutralize the solutions after the stress period before analysis.
  • Analysis: Analyze stressed samples and untreated controls using the validated HPLC method (Section 4).

Table 2: Recommended Forced Degradation Conditions for this compound

Stress Condition Recommended Strength Temperature Duration Potential Degradation
Acid Hydrolysis 0.1 M HCl 70°C 24-48 hours Ester hydrolysis, ring opening
Base Hydrolysis 0.1 M NaOH 70°C 24-48 hours De-esterification, isomerization
Oxidation 3% H2O2 Room Temp 24-48 hours N-oxidation, hydroxylation
Thermal Dry Heat 70°C 14 days Decomposition, sublimation
Photo ICH Q1B Option 2 Controlled ~1.2 M Lux Hours Isomerization, dimerization

Analytical Method for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount. The method must be able to separate this compound from its degradation products and quantify it accurately.

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for anticoccidial drugs, which serves as an excellent model for developing a method for this compound [5].

Objective: To simultaneously separate, identify, and quantify this compound and its potential degradation products.

Materials and Equipment:

  • HPLC System: With quaternary pump, auto-sampler, thermostatted column compartment, and Diode Array Detector (DAD).
  • Column: Supelcosil C18 column (or equivalent), 250 mm x 4.6 mm, 5 µm particle size [5].
  • Mobile Phase: A mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and Acetonitrile in a ratio of 80:20 (v/v) [5].
  • Preparation: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of water to make 0.05 M solution. Adjust pH if necessary. Mix with HPLC-grade acetonitrile in the specified ratio and filter through a 0.45 µm membrane filter. Degas before use.
  • Flow Rate: 2.0 mL/min [5].
  • Detection Wavelength: 260 nm (to be optimized based on this compound's UV spectrum) [5].
  • Injection Volume: 20 µL.
  • Column Temperature: 25-30°C.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and their acceptance criteria, based on the model study [5].

Table 3: HPLC Method Validation Parameters and Target Acceptance Criteria

Validation Parameter Target Acceptance Criteria Experimental Value for this compound
Linearity Range -- To be determined (e.g., 2.0 - 60.0 µg/mL)
Correlation Coefficient (r²) > 0.999 --
Precision (% RSD) < 2.0% --
Accuracy (% Recovery) 98 - 102% --
Specificity / Resolution No interference from degradation products --
LOD (Limit of Detection) Signal-to-Noise ratio ~ 3:1 --
LOQ (Limit of Quantification) Signal-to-Noise ratio ~ 10:1 --
Robustness System suitability parameters are met --

Abbreviation: RSD, Relative Standard Deviation.

The workflow for the analytical method is summarized in the following diagram.

HPLC Method Development Workflow Start Start Method Development MP Prepare Mobile Phase: 0.05 M KH₂PO₄ : ACN (80:20) Start->MP Col Select Column: C18, 250x4.6mm, 5µm MP->Col Set Set Parameters: Flow: 2.0 mL/min, λ: 260 nm Col->Set Inj Inject Samples Set->Inj Val Validate Method Inj->Val Anal Analyze Stability Samples Val->Anal

Assessment of Homogeneity and Measurement Uncertainty

For drug solutions or formulations, assessing homogeneity and measurement uncertainty is crucial for justifying sample size and ensuring result reliability [4].

Protocol: Homogeneity Assessment

Objective: To ensure the this compound formulation is uniform throughout a batch.

Methodology:

  • Sampling: Randomly select a set of 10 units (e.g., vials or bottles) from a batch of the this compound formulation [4].
  • Analysis: Analyze each sample in duplicate for a key attribute, such as assay (content uniformity) or pH [4].
  • Statistical Analysis: Perform a Cochran test.
    • Calculate Cochran's C statistic. The solution is considered homogeneous if the calculated C statistic is less than the critical value [4].
    • Alternatively, one-way Analysis of Variance (ANOVA) can be used to compare variation between units versus within units.
Protocol: Estimating Measurement Uncertainty

Objective: To estimate the doubt associated with the measurement of this compound's key attributes.

Methodology (based on the PVP-I model study):

  • Identify Uncertainty Sources: Construct an Ishikawa (fishbone) diagram to identify all potential sources of uncertainty (e.g., balance, volumetric flask, analyst repeatability, method precision, homogeneity) [4].
  • Quantify Uncertainty Components: Express each source as a standard uncertainty.
    • Uncertainty from equipment (balance, pH meter) is obtained from calibration certificates.
    • Uncertainty from repeatability is the standard deviation of repeated measurements.
    • Uncertainty from homogeneity (u_hom) can be calculated using the formula from ANOVA results [4]: u_hom = √(MS_within / n) * ⁿ√(2 / f_within) where MS_within is the mean square within groups, n is the number of replicates, and f_within is the degrees of freedom.
  • Calculate Combined Uncertainty: Combine all standard uncertainty components using the law of propagation of uncertainty [4]: u_c = √( Σ (u_xi / xi)² )
  • Calculate Expanded Uncertainty: Obtain the expanded uncertainty (U) at a 95% confidence interval by multiplying the combined standard uncertainty by a coverage factor (k=2) [4]: U = k * u_c

Greenness and Whiteness Assessment of the Analytical Method

The environmental impact and practicality of the analytical method should be evaluated. The method developed for anticoccidial drugs was assessed using multiple tools (GAPI, RGB, BAGI, Analytical Eco-Scale, AGREE), illustrating enhanced environmental friendliness and sustainability [5]. The same principles should be applied to the this compound HPLC method.

References

Troubleshooting Guide: CVID Precision Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions tailored for Cavidine analysis, based on general analytical best practices.

Potential Issue Root Cause Diagnostic Steps Corrective Action

| High RSD in Peak Areas | Sample Degradation: CAV may be unstable in solution [1]. | Check autosampler stability over 24h; compare fresh vs. aged samples. | - Use fresh-prepared solutions.

  • Keep samples in autosampler at 4°C.
  • Add stabilizers (e.g., 0.1% formic acid) [2]. | | | Inconsistent Instrument Response | Review sequence data for trending noise or drift. | Perform regular instrument calibration; ensure column temperature is stable [3]. | | Poor Replicate Precision | Inconsistent Sample Preparation | Manually check pipette volumes and mixing times. | Use internal standards (e.g., deuterated CAV if available); automate pipetting [3]. | | | Matrix Effects (Biological samples) | Post-column infusion test to detect ion suppression/enhancement. | Improve sample clean-up (LLE or SPE); use matrix-matched calibration standards [4]. | | Variable Retention Times | Unstable Mobile Phase pH or Composition | Check mobile phase preparation log; measure pH before use. | Prepare fresh mobile phase daily; use a buffering agent (e.g., 10mM ammonium acetate) [5]. | | | Column Not Equilibrated | Observe retention time stability over first 10 injections. | Ensure adequate equilibration with >10 column volumes of mobile phase before sequence start [3]. |

Frequently Asked Questions (FAQs)

Method Development

Q1: What is the target precision (RSD) I should aim for in my this compound method? For a well-developed bioanalytical method, you should target an RSD of less than 2.0% for precision. This benchmark is based on validated methods for other active pharmaceutical ingredients, such as carvedilol, and is a standard goal in analytical chemistry for repeatability [5].

Q2: Which analytical technique is most suitable for quantifying this compound in biological samples? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended. LC-MS/MS offers superior specificity, sensitivity, and speed for analyzing complex mixtures like biological samples, making it the preferred technique for pharmacokinetic studies of unstable compounds [4] [2].

Sample Preparation & Stability

Q3: this compound seems unstable in my biological samples. How can I stabilize it? Instability is a critical issue, especially for compounds metabolized by esterases. A proven strategy is to immediately mix the fresh biological sample with a chemical stabilizer. For example, one method for a clevidipine metabolite used a stabilizer containing 0.05 M ascorbic acid to prevent degradation, which could be a useful starting point for CAV [4].

Q4: Should I use plasma or whole blood for this compound analysis? Using whole blood can be advantageous for unstable compounds. Processing whole blood into plasma takes time, during which degradation can occur. One study on clevidipine showed that using stabilized whole blood reduced processing time, minimized sample degradation, and required a smaller collection volume [4].

Experimental Protocol for Method Validation

Once you have a candidate method, you must validate its precision and accuracy. The workflow below outlines the key stages.

Start Start Method Validation Calibration Establish Calibration Curve Start->Calibration QC_Prep Prepare QC Samples (Low, Mid, High Concentration) Calibration->QC_Prep Intraday Intra-day Precision & Accuracy (6 replicates each, 1 day) QC_Prep->Intraday Interday Inter-day Precision & Accuracy (6 replicates each, 3 days) Intraday->Interday Stability Conduct Stability Tests Interday->Stability Report Compile Validation Report Stability->Report

Key Procedures
  • Preparation of Quality Control (QC) Samples:

    • Sparge a drug-free biological matrix (e.g., plasma) with known concentrations of this compound and an internal standard to create QC samples at least three concentration levels: Low QC (LLOQ), Medium QC (MQC), and High QC (HQC) [2].
  • Precision and Accuracy Assessment:

    • Intra-day Precision/Analytical Run: Process and analyze six replicates of each QC level within a single day. Calculate the %RSD (precision) and the percentage of the measured concentration relative to the theoretical value (accuracy) for each level. The RSD should be ≤ 2.0% [5].
    • Inter-day Precision: Process and analyze six replicates of each QC level on three separate, non-consecutive days. Calculate the %RSD across all 18 samples to demonstrate the method's robustness over time.
  • Stability Experiments:

    • Process stability tests, including short-term (bench-top), long-term (storage at -80°C), and post-preparation (in the autosampler) stability. Analyze stability samples against a freshly prepared calibration curve. The mean concentration should be within 15% of the nominal concentration [2].

Precision Issue Diagnosis Workflow

When you encounter a precision problem, a systematic approach to diagnosis is key. Follow the logical troubleshooting path below.

Start High RSD Observed Step1 Check Raw Data & Sequence Start->Step1 Step2 Is the issue random or systematic? Step1->Step2 Step3_Random Likely Sample/Prep Issue Step2->Step3_Random Random Step3_Systematic Likely Instrument Issue Step2->Step3_Systematic Systematic (Drift/Trend) Step4_R1 Verify Internal Standard RSD Step3_Random->Step4_R1 Step4_R2 Check Homogeneity of Samples Step3_Random->Step4_R2 Step4_S1 Inspect Chromatogram Baseline Step3_Systematic->Step4_S1 Step4_S2 Check Retention Time Stability Step3_Systematic->Step4_S2

Key Takeaways

To summarize the guidance for your work with this compound:

  • Start with LC-MS/MS: Given the need for high sensitivity and specificity in biological matrices, this is the most appropriate platform.
  • Prioritize Sample Stability: Assume CAV is labile. Plan your sample collection and processing protocols around stabilization from the very first step, using inhibitors and low temperatures.
  • Use an Internal Standard: A structurally similar, stable isotope-labeled internal standard is the most effective tool for correcting for preparation and instrumental variances.
  • Validate Systematically: Follow a structured validation protocol, paying close attention to both intra-day and inter-day precision to ensure your method is robust.

References

Troubleshooting Guide: Low Extraction Yield

Author: Smolecule Technical Support Team. Date: February 2026

Low extraction yield can stem from various factors in the process. The table below outlines common issues and evidence-based solutions.

Problem Area Specific Issue Proposed Solution Rationale & Supporting Evidence
Solvent System Inefficient solvent choice Systematically test solvents with different polarities (e.g., water, ethanol, methanol, or mixtures). The optimal solvent is compound-specific. Methanol was key for high psilocybin yield [1], while water worked well for caffeine and chlorogenic acid [2].
Saturation of solvent Increase solvent-to-solid ratio or introduce intermittent solvent change. A higher ratio increases concentration gradient. Changing water every 1-2 hours significantly improved caffeine removal efficiency [3].
Technique & Parameters Inadequate cell disruption Employ ultrasound (sonication) assistance. Ultrasound creates cavitation that breaks cell walls, enhancing release of contents. It increased caffeine removal rates by ~10-30% [2] [3].
Suboptimal temperature Optimize extraction temperature; moderate heat often improves yield. Higher temperatures increase solubility and diffusion rates. 50-70°C is often a effective range, but must be balanced against compound degradation [1] [3].
Process Efficiency Lengthy extraction time Use Microwave-Assisted Extraction (MAE) to reduce time. MAE uses microwave energy to rapidly heat the sample, reducing extraction time from hours to minutes while improving yield and repeatability [1].
Poor scalability from lab to production Implement a bioreactor system for continuous or large-scale production. Bioreactors can produce 5 times more extracellular vesicles than flask culture, demonstrating a scalable path for biomolecule collection [4].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental formula for calculating extraction yield, and what do the variables represent? A1: The standard formula for calculating extraction yield is a mass balance: EY = EW / OW * 100

  • EY: Extraction Yield (expressed as a percentage, %)
  • EW: Extracted Weight of the target compound (in grams, g)
  • OW: Original Weight of the starting material (in grams, g) This formula helps quantify process efficiency by showing what proportion of the original material was successfully extracted [5].

Q2: How can I quickly determine the best solvent for a new compound like Cavidine? A2: Begin with a solvent polarity screening. Test a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) under otherwise consistent conditions. Measure the yield to identify the most effective one. Advanced methods like statistical Box-Behnken design can then optimize the best solvent's conditions (e.g., temperature, time, ratio) for maximum yield [1].

Q3: We are considering ultrasound to improve yield. What are its main advantages? A3: Ultrasound-assisted extraction (UAE) primarily enhances yield through cavitation. The sound waves create microscopic bubbles that implode near plant cell walls, generating intense local pressure and temperature that rupture the cells. This facilitates a more complete and rapid release of the target compound into the solvent [3].

Q4: What are the key considerations for scaling up an optimized lab method? A4: Scaling up requires attention to:

  • Consistency: Ensure starting material quality and preparation are uniform.
  • Heat and Mass Transfer: Processes that work in a small vial may not be efficient in a large tank; mixing and heating/cooling rates need re-evaluation.
  • Purification: A larger volume of extract will require scalable purification methods, such as moving from manual filtration to continuous centrifugation or industrial-scale chromatography [6] [4].

Experimental Workflow for Method Optimization

For a systematic approach, you can adapt the following workflow, which is modeled after successful optimization studies for other natural compounds [1] [3]. The diagram below outlines the key stages.

Start Start: Define Objective (Maximize this compound Yield) S1 Solvent Screening (Test water, ethanol, methanol, etc.) Start->S1 S2 Technique Selection (Test maceration, ultrasound, microwave) S1->S2 S3 Parameter Optimization (Use statistical design) S2->S3 S4 Scale-Up & Purification (Validate in larger system) S3->S4 End Final Optimized Protocol S4->End

References

Cavidine Stability: Key Factors & Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on cavidine is limited, its identification as a key active ingredient in the Banxia-Shengjiang drug pair suggests it may share stability challenges with other plant-derived compounds [1]. The table below summarizes critical stability-influencing factors and potential formulation strategies based on research of analogous molecules.

Factor Impact on Stability Potential Mitigation Strategy
pH Degradation rate often pH-dependent; optimal stability typically in mild acidic range [2]. Identify stable pH range via kinetic studies; use appropriate buffers [2].
Temperature Higher temperatures accelerate chemical degradation and physical instability [3]. Store at refrigerated or room temperature; avoid freeze-thaw cycles if precipitation is a risk.
Oxidation Exposure to oxygen can lead to formation of oxidative degradants [3]. Use antioxidants (e.g., ascorbic acid), purge solutions with nitrogen, and use airtight containers.
Light Can catalyze photodegradation reactions [3]. Use amber glass vials or opaque containers; protect from light during storage and handling.
Solvent/Buffer Ionic strength, buffer species, and cosolvents can affect solubility and chemical stability [2]. Screen different buffer systems and consider cosolvents (e.g., ethanol) for poorly soluble compounds.
Excipients Can be used to enhance solubility and stability through complexation or encapsulation [4] [2]. Investigate cyclodextrins for solubilization/stabilization [2] or phospholipids for complexation [4].

Experimental Protocols for Stability Testing

A systematic approach is essential to characterize this compound's stability profile. The following workflow outlines key stages from stress testing to formulation development.

G Stress Testing\n(Forced Degradation) Stress Testing (Forced Degradation) Method Development\n& Validation Method Development & Validation Stress Testing\n(Forced Degradation)->Method Development\n& Validation Long-Term & Accelerated\nStability Studies Long-Term & Accelerated Stability Studies Method Development\n& Validation->Long-Term & Accelerated\nStability Studies Data Analysis &\nKinetic Modeling Data Analysis & Kinetic Modeling Long-Term & Accelerated\nStability Studies->Data Analysis &\nKinetic Modeling Stable Formulation\nDevelopment Stable Formulation Development Data Analysis &\nKinetic Modeling->Stable Formulation\nDevelopment

Protocol 1: Preliminary Forced Degradation (Stress Testing)

This protocol helps identify potential degradation products and understand the intrinsic stability of this compound [3].

  • Objective: To elucidate degradation pathways and validate the stability-indicating methods.
  • Materials: this compound standard, relevant solvents (e.g., water, methanol, buffers), heating block, UV lamp.
  • Procedure:
    • Prepare separate solutions of this compound in different vials.
    • Expose each vial to a single stress condition:
      • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M) and heat at 60°C for several hours or days [3].
      • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M) and heat at 60°C [3].
      • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 3%) and store at room temperature [3].
      • Thermal Stress: Store the solid powder and/or solution at an elevated temperature (e.g., 40°C, 60°C) [3].
      • Photostability: Expose solid and solution samples to UV and visible light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²) [3].
    • At scheduled time points, withdraw samples and analyze using HPLC or LC-MS to monitor the parent compound's disappearance and the formation of degradants.
Protocol 2: Long-Term and Accelerated Stability Study

This follows ICH guidelines to establish a recommended storage condition and shelf-life [3] [5].

  • Objective: To determine the kinetic degradation parameters and propose a shelf-life.
  • Materials: this compound in its final formulation, stability chambers, HPLC system with UV or MS detection.
  • Procedure:
    • Sample Preparation: Prepare the this compound solution in its intended formulation buffer/excipients. Dispense into vials (e.g., 2 mL glass vials), considering both open and closed conditions if relevant [3].
    • Storage Conditions: Place samples in stability chambers set at:
      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH [3] [5].
      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH [3].
    • Time Points: Test samples at predefined intervals (e.g., 0, 7, 14, 30, 60, 90, 180 days) [3].
    • Analysis: At each time point, analyze samples for:
      • Assay/Potency: Percentage of remaining this compound [3].
      • Purity/Degradants: Appearance and increase of any degradation products [3].
      • Physical Attributes: Appearance, color, pH [5].

Advanced Formulation Strategies

If this compound demonstrates poor solubility or stability in simple solutions, consider these advanced delivery systems:

G Problem: Poor Solubility Problem: Poor Solubility Strategy A: Cyclodextrin Complexation Strategy A: Cyclodextrin Complexation Problem: Poor Solubility->Strategy A: Cyclodextrin Complexation Strategy B: Phospholipid Complex Strategy B: Phospholipid Complex Problem: Poor Solubility->Strategy B: Phospholipid Complex Expected Outcome: Increased aqueous solubility and potential stability enhancement [2] Expected Outcome: Increased aqueous solubility and potential stability enhancement [2] Strategy A: Cyclodextrin Complexation->Expected Outcome: Increased aqueous solubility and potential stability enhancement [2] Expected Outcome: Enhanced dissolution, permeability, and stability [4] Expected Outcome: Enhanced dissolution, permeability, and stability [4] Strategy B: Phospholipid Complex->Expected Outcome: Enhanced dissolution, permeability, and stability [4] Problem: Chemical Instability Problem: Chemical Instability Strategy C: pH Optimization Strategy C: pH Optimization Problem: Chemical Instability->Strategy C: pH Optimization Strategy D: Antioxidants Strategy D: Antioxidants Problem: Chemical Instability->Strategy D: Antioxidants Expected Outcome: Reduced degradation rate in identified stable pH window [2] Expected Outcome: Reduced degradation rate in identified stable pH window [2] Strategy C: pH Optimization->Expected Outcome: Reduced degradation rate in identified stable pH window [2] Expected Outcome: Suppression of oxidative degradation pathways [3] Expected Outcome: Suppression of oxidative degradation pathways [3] Strategy D: Antioxidants->Expected Outcome: Suppression of oxidative degradation pathways [3]

  • Cyclodextrin Complexation: Cyclodextrins form inclusion complexes with lipophilic molecules, improving aqueous solubility and potentially shielding the guest molecule from hydrolysis or oxidation [2]. Different types (e.g., HPβCD, RMβCD, γ-CD) should be screened for their efficacy with this compound.
  • Phospholipid Complexation: As demonstrated with Cannabidiol (CBD), forming a complex with phospholipids can significantly improve the dissolution, stability, and permeability of poorly water-soluble compounds [4].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for a new this compound solution? While all factors are important, pH and temperature are often the most critical to define initially. The degradation rate of many complex molecules is highly pH-dependent, and elevated temperature universally accelerates degradation processes [2]. Starting with stress testing under different pH and temperatures will provide the most actionable data.

Q2: How many batches should I use for a formal stability study? For early development, one batch may suffice. However, for pivotal studies intended to support regulatory submissions, data from a minimum of two batches is recommended. Ideally, one batch should be aged (e.g., nearing 25% of its proposed shelf-life) to represent a worst-case scenario [5].

Q3: My this compound solution precipitated after 3 months at 4°C. What should I do? This indicates physical instability. First, check if the precipitate is this compound by re-dissolving a sample at room temperature or with mild solvent addition. If it re-dissolves, the formulation may require cosolvents or surfactants to maintain supersaturation. If not, it could be an insoluble degradant, necessitating further chemical analysis.

References

Understanding and Resolving Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference occurs when one molecule produces a signal that obscures or is mistaken for another during LC-MS/MS analysis. The table below summarizes the primary causes and their solutions.

Interference Type Description Resolution Strategy
Isomeric Metabolites [1] Metabolites with identical molecular formulas and masses (e.g., paraxanthine & theophylline). Achieve baseline chromatographic separation [2].
In-Source Fragmentation [1] A metabolite breaks apart in the ion source, producing a signal for a different molecule. Optimize ionization source conditions (e.g., temperature, voltages).
Inadequate Mass Resolution [1] Unit-mass resolution on triple-quadrupole MS cannot distinguish between very close m/z values. Use high-resolution mass spectrometry (HRMS); verify with MS/MS spectra [3].
Co-eluting Matrix Effects Components from the sample matrix (e.g., salts, lipids) suppress or enhance ionization. Improve sample clean-up; use internal standards; dilute the sample.

Experimental Protocol for Interference Investigation

Here is a detailed workflow you can follow to diagnose and resolve interference for a specific analyte like Cavidine.

Chromatographic Separation Optimization
  • Objective: Achieve baseline separation between the parent drug and its suspected metabolites.
  • Procedure:
    • Column Selection: Test different chromatographic columns (e.g., C18, HILIC, phenyl) to alter selectivity [4].
    • Mobile Phase and Gradient: Systematically adjust the pH of the mobile phase, the buffer concentration, and the gradient elution profile. Even a small change can sufficiently separate isomers [2].
    • Assessment: Inject analyte and metabolite standards individually and in mixture to confirm resolution.
Mass Spectrometric Analysis
  • Objective: Use high-resolution mass spectrometry to confirm the identity of interfering peaks.
  • Procedure:
    • High-Resolution MS: Use an Orbitrap or Q-TOF mass spectrometer to obtain accurate mass measurements. This helps distinguish between metabolites with subtle mass differences [3] [5].
    • MS/MS Fragmentation: Collect MS/MS spectra for the analyte and the interfering peak. Different compounds will typically produce distinct fragment ion patterns, confirming their unique structures [3] [1].
Systematic Interference Check
  • Objective: Proactively identify potential interference during method development.
  • Procedure:
    • Create an MRM List: Compile a list of all metabolites and known matrix components.
    • Cross-Check Transitions: Use software or manual inspection to check if any metabolite's precursor/product ion pair (Q1/Q3) is identical or very close to another's [1].
    • Experimental Verification: Inject each metabolite standard and observe if it produces a signal in the MRM channels of other analytes.

The diagram below summarizes this troubleshooting workflow.

Start Suspected Metabolite Interference Step1 Optimize Chromatography (Column, pH, Gradient) Start->Step1 Step2 Confirm with HRMS & MS/MS (Accurate Mass, Fragmentation) Step1->Step2 Step3 Systematic MRM Check (Cross-verify all transitions) Step2->Step3 Resolved Interference Resolved Step3->Resolved

Frequently Asked Questions

Q: Two of my metabolites are isomers and co-elute. What should I do? A: Focus on chromatographic separation. Even for isomers with identical MRM transitions like paraxanthine and theophylline, adjusting the mobile phase and column can achieve baseline resolution, allowing for accurate individual quantification [2].

Q: How can I be sure an interfering peak is a metabolite and not something else? A: High-resolution tandem mass spectrometry is key. Characterize the metabolite by its accurate elemental composition and unique MS/MS fragmentation pattern, which serves as a definitive fingerprint [3].

Q: My sample matrix is causing ion suppression. How can I reduce this? A: Improve sample clean-up during extraction (e.g., using protein precipitation or solid-phase extraction). Employing a stable isotope-labeled internal standard for your analyte is the most effective way to correct for matrix-induced suppression or enhancement [4].

References

Strategies for Detection Limit Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes proven strategies from recent studies that you can adapt and investigate for cavidine detection.

Strategy Core Principle Demonstrated Application & Improvement Key Parameters Optimized
Surface Functionalization [1] Improves sensor surface uniformity and bioreceptor immobilization efficiency. Optical biosensor for streptavidin; achieved a threefold improvement in LOD (27 ng/mL) using an optimal methanol-based APTES protocol [1]. Solvent choice (methanol), APTES concentration (0.095%), deposition parameters [1].
Signal Amplification [2] Uses the high-affinity biotin-avidin interaction to attach multiple reporter enzymes per binding event. ELISA for mouse anti-HBs; achieved a >4000x sensitivity increase compared to a standard radioimmunoassay [2]. Sequence of reagent addition (Biotin-Avidin-ALP vs. Biotin-Avidin-Biotin-ALP) [2].
Instrumentation & Cavity Enhancement [3] Extends the laser-gas interaction path length within a multi-pass cavity to amplify the signal. Cavity-Enhanced Raman Spectroscopy (CERS) for natural gas; enhanced Raman signal by >1000 times, achieving ppm-level detection limits [3]. Cavity geometry (Z-fold), number of reflections, laser power, integration time [3].
Mass Spectrometry Optimization [4] Fine-tunes the ionization source in LC-MS/MS to maximize signal intensity for target analytes. UHPLC-MS/MS for flavonoids in plasma; achieved picogram-order detection limits through systematic parameter optimization [4]. Sheath Gas Flow, Nozzle Voltage, Nebulizer Gas, Sheath Gas Temperature [4].

Detailed Experimental Protocols

Protocol 1: Optimal APTES Functionalization for Biosensors

This protocol is adapted from a study that significantly improved the limit of detection for an optical biosensor [1].

  • Objective: To form a uniform, stable aminosilane layer on a sensor surface for efficient immobilization of receptor molecules.
  • Materials:
    • 3-Aminopropyltriethoxysilane (APTES)
    • Methanol (anhydrous)
    • Substrate (e.g., glass, silicon wafer with deposited metal layers)
    • Nitrogen gas source
  • Procedure:
    • Surface Pre-treatment: Clean the substrate thoroughly with acetone and 2-propanol, then dry with nitrogen. A plasma treatment step is recommended to ensure a clean, hydrophilic surface.
    • Solution Preparation: Prepare a 0.095% (v/v) APTES solution in anhydrous methanol [1]. Ensure the solution is mixed well.
    • Deposition: Immerse the substrate in the APTES solution for a specific time (e.g., 2-3 hours) under controlled conditions.
    • Rinsing: Remove the substrate and rinse it copiously with pure methanol to remove any non-specifically bound APTES.
    • Curing: Dry the functionalized substrate under a stream of nitrogen and cure it at an elevated temperature (e.g., 110°C for 10-15 minutes) to complete the silanization process.
  • Validation: Use Atomic Force Microscopy (AFM) to confirm the uniformity of the monolayer and contact angle measurements to verify the change in surface energy [1].
Protocol 2: LC-MS/MS Ionization Source Optimization

This protocol outlines a systematic approach to maximize sensitivity for detecting small molecules in complex biological matrices like plasma [4].

  • Objective: To optimize the electrospray ionization (ESI) source parameters for maximum signal intensity of the target analyte.
  • Methodology: Use a two-step experimental design.
    • Screening (Plackett-Burman Design): Use this design to identify which of many factors (e.g., Nozzle Voltage, Nebulizer Gas, Sheath Gas Flow, Sheath Gas Temperature, Gas Temperature, Capillary Voltage) have a significant effect on the signal.
    • Optimization (Box-Behnken Design): Take the most significant factors (typically 3) and use a Box-Behnken Design to find their optimal values. This model helps understand interactive effects between parameters [4].
  • Typical Optimal Parameters (for negative mode ESI): Based on the flavonoid study, critical parameters may include [4]:
    • Nozzle Voltage: 1500 V
    • Nebulizer Pressure: 40 psi
    • Sheath Gas Temperature: 400 °C
    • Sheath Gas Flow: 12 L/min

The workflow for this systematic optimization is as follows:

Start Start LC-MS/MS Optimization PBD Plackett-Burman Screening Design Start->PBD Identify Identify Critical Factors PBD->Identify BBD Box-Behnken Optimization Design Identify->BBD Model Build Response Model BBD->Model Optimal Determine Optimal Settings Model->Optimal Validate Validate Method Optimal->Validate

Frequently Asked Questions & Troubleshooting

Q1: My detection signal is weak and noisy, even after functionalizing the surface. What could be wrong?

  • A1: This is a common issue. Please check the following:
    • Solution Freshness: APTES is hygroscopic and can hydrolyze. Always use fresh, anhydrous solvents and prepare the silanization solution immediately before use.
    • Water Contamination: Trace water in methanol can lead to polymerization and the formation of a non-uniform, patchy APTES layer instead of a smooth monolayer. Ensure all glassware is perfectly dry and use sealed containers if possible.
    • Characterization: Use AFM to inspect the morphology of your functionalized layer. If it's not uniform, revisit your cleaning and deposition conditions [1].

Q2: I am using a biotin-avidin system, but my background signal is too high. How can I reduce it?

  • A2: High background often stems from non-specific binding.
    • Blocking: Ensure you are using an effective blocking agent (e.g., BSA, casein, or proprietary blockers) after coating your surface and after each step involving proteins.
    • Stringent Washes: Increase the number and stringency of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific interactions.
    • Reagent Titration: The concentration of your biotinylated detector antibody and avidin-enzyme conjugate may be too high. Perform a checkerboard titration to find the optimal dilution that maximizes signal while minimizing background [2].

Q3: The sensitivity of my LC-MS/MS method is insufficient for my preclinical study. What should I optimize first?

  • A3: The ionization source is the most critical point for sensitivity.
    • Systematic Approach: Do not optimize one parameter at a time. Use a statistical design of experiments (DoE), as outlined in Protocol 2, to efficiently find the global optimum and understand parameter interactions.
    • Focus on Key Parameters: Based on research, prioritize optimizing Sheath Gas Flow, Nozzle Voltage, and Sheath Gas Temperature [4].
    • Sample Cleanup: Improve your sample preparation to reduce matrix effects, which can suppress ionization in the ESI source.

References

Cavidine controlled substance regulations

Author: Smolecule Technical Support Team. Date: February 2026

U.S. Controlled Substance Schedules

Controlled substances are categorized into five schedules (I-V) based on their potential for abuse, accepted medical use, and safety or dependence liability [1] [2]. The following table summarizes these schedules with examples relevant to researchers.

Schedule Potential for Abuse Accepted Medical Use? Dependence Liability Example Substances
Schedule I High No [2] -- Heroin, LSD, Marijuana (Cannabis) [2]
Schedule II High Yes (with severe restrictions) [2] Severe psychological or physical [1] Fentanyl, Methadone, Oxycodone, Amphetamine [2]
Schedule III Less than I/II [1] Yes Moderate or low physical; high psychological [1] Products containing ≤90mg codeine/dosage unit (e.g., Tylenol with Codeine), ketamine [2]
Schedule IV Low relative to III [1] Yes Limited relative to III [1] Benzodiazepines (e.g., diazepam, alprazolam) [2]
Schedule V Low relative to IV [1] Yes Limited relative to IV [1] Cough preparations containing ≤200mg codeine/100ml or 100g (e.g., Robitussin AC) [2]

FAQ & Troubleshooting Guide for Researchers

➤ Regulatory Status & Verification
  • Q: Is Cavidine a controlled substance?

    • A: The name "this compound" does not appear in the current official lists of controlled substances [2]. However, this does not guarantee it is unregulated. A substance may be treated as a controlled substance for criminal prosecution if it is a controlled substance analogue [2].
  • Q: What is a controlled substance analogue?

    • A: Also known as "designer drugs," these are substances that are:
      • Intended for human consumption.
      • Structurally substantially similar to the chemical structure of a Schedule I or II controlled substance.
      • Have an effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II controlled substance [2].
➤ Compliance & Best Practices
  • Q: What should our lab do if a substance is not listed?

    • A: To ensure compliance and avoid legal risk, you should take the following proactive step:
      • Obtain an Official Determination: Write to the DEA, Drug and Chemical Evaluation Section (DRE), Diversion Control Division, at 8701 Morrissette Drive, Springfield, Virginia 22152, to request an official determination on the status of this compound [2]. This is the most reliable way to confirm its legal status.
  • Q: Are there specific labeling requirements for dispensing controlled substances in research?

    • A: Yes. When a controlled substance listed in Schedule II, III, or IV is dispensed to a patient (which could include a clinical trial participant), the label must contain the warning: "Caution: Federal law prohibits the transfer of this drug to any person other than the patient for whom it was prescribed." A Spanish-language version is also specified in the regulations. This requirement is waived for "blind" clinical investigations [3].

To help visualize the decision-making process for verifying a substance's status, the following workflow outlines the key steps:

Start Start: Identify Substance (e.g., 'this compound') Step1 Check Official Lists: 21 CFR §1308 & DEA Updates Start->Step1 Step2 Substance Listed? Step1->Step2 Step3 Follow Schedule-Specific Regulations Step2->Step3 Yes Step4 Evaluate as Potential Controlled Substance Analogue Step2->Step4 No Step5 Substance is a Controlled Substance Analogue? Step4->Step5 Step6 Treated as Schedule I/II Substance for Prosecution Step5->Step6 Yes Step7 Request Official Determination from DEA Drug & Chemical Evaluation Step5->Step7 No / Unsure Step8 Proceed with Research Under Official Guidance Step7->Step8

Key Considerations for Experimental Protocols

While the search results did not contain specific experimental protocols for this compound, here are critical regulatory points to integrate into your research methodology:

  • Documentation: Maintain meticulous records of the DEA's determination letter, drug sourcing, storage, and usage in your experimental logs.
  • Secure Storage: If this compound is determined to be controlled, it must be stored in a secure, locked cabinet in accordance with DEA regulations for its specific schedule.
  • Handling & Disposal: Develop and document specific Standard Operating Procedures (SOPs) for the handling, administration, and disposal of the substance, adhering to all federal and institutional guidelines.

References

Core Principles of Drug Storage Stability

Author: Smolecule Technical Support Team. Date: February 2026

For any drug substance, including small molecules like cavidine, the primary goal of storage optimization is to maintain chemical integrity and biological activity by minimizing degradation from environmental factors. The key stability-influencing factors are [1]:

  • Temperature: Typically, lower temperatures (e.g., -80°C, -20°C, 4°C) slow down degradation kinetics.
  • Light: Exposure, especially to high-energy wavelengths, can cause photodegradation [2] [3].
  • Humidity: Moisture can catalyze hydrolysis reactions and promote microbial growth [1].
  • Oxidation: Exposure to oxygen can lead to the oxidation of susceptible functional groups [1].
  • Solution pH and Buffer Composition: The stability of many compounds is highly pH-dependent [1].

A systematic approach involves testing your specific compound under various conditions and using analytical methods to quantify stability over time.

Experimental Protocol for Storage Condition Screening

This protocol provides a methodology to empirically determine the optimal storage conditions for this compound.

Sample Preparation
  • Prepare a concentrated stock solution of this compound in your standard solvent (e.g., DMSO, water, or a buffered saline).
  • For liquid condition screening, aliquot the solution into vials. Consider different buffers (e.g., PBS, Tris-HCl) and pH levels. Include additives in some conditions [4]:
    • Cryoprotectants: Glycerol or ethylene glycol (25-50% v/v) for storage at -20°C.
    • Antioxidants: Dithiothreitol (DTT) for thiol-containing compounds.
    • Chelators: EDTA (0.1-0.2 mM) to sequester heavy metal ions.
    • Stabilizing agents: Human serum albumin or trehalose, as shown to be beneficial in other systems [4].
  • For solid-state screening, create aliquots of lyophilized or crystalline this compound powder.
Storage Condition Setup

Create a matrix of conditions for testing. A comprehensive setup is outlined in the table below.

Factor Condition Options
Temperature -80°C, -20°C, 4°C, 25°C (Room Temperature)
Light Exposure Dark (wrapped in foil), Bulb-color LED, Daylight-color LED, Fluorescent [3]
Humidity (for solids) Low (with desiccants like silica gel [5]), High (controlled humidity chamber)
Buffer/Additives PBS, PBS-HAT (PBS with Human Albumin and Trehalose) [4], Tris-HCL with/without additives
Stability Monitoring and Analysis
  • Time Points: Analyze samples at time zero (T0) and at regular intervals (e.g., 1 day, 1 week, 1 month, 3 months, 6 months, 1 year).
  • Key Assays:
    • Purity/Potency: Use HPLC or UPLC to quantify the percentage of intact this compound versus degradation products.
    • Physical Stability: Use visual inspection for precipitation or color change, and dynamic light scattering (DLS) for particle size distribution in solutions.
    • Biological Activity: Perform a relevant bioassay (e.g., enzyme inhibition, cell-based assay) to confirm functional stability.

The workflow for this experimental approach is summarized in the following diagram:

Start Start: Sample Preparation A Define Storage Matrix: - Temperature - Light - Humidity - Buffer/Additives Start->A B Aliquot this compound Samples A->B C Store Under Defined Conditions B->C D Monitor Stability at Time Intervals C->D E Analytical Assessment: - HPLC (Purity) - DLS (Aggregation) - Bioassay (Activity) D->E F Analyze Data & Determine Optimal Conditions E->F End Final Storage Protocol F->End

Frequently Asked Questions (FAQs)

Q1: Our this compound stock in PBS appears to be precipitating at -20°C. What could be the cause? This is a common issue when freezing aqueous solutions without cryoprotectants. PBS alone can lead to buffer concentration and pH shifts, causing "cold denaturation" or precipitation of some compounds [4]. Troubleshooting steps:

  • Thaw the sample and check if the precipitate is reversible.
  • Add a cryoprotectant like glycerol (to 25-50% v/v) to the PBS solution before freezing.
  • Consider changing the storage temperature to 4°C or lyophilizing the product for long-term storage.

Q2: The powder form of our this compound has changed color during storage. What is the most likely reason and how can we prevent it? A color change typically indicates a chemical degradation reaction, often triggered by light exposure [3]. Prevention strategies:

  • Always store the powder in an amber glass vial or a container wrapped in aluminum foil.
  • For added protection, place the vial inside a brown light-shielding plastic bag, which has been shown to be more effective than UV-cut or normal plastic bags [3].
  • Ensure the storage environment is cool and dry, and consider using a desiccant like silica gel in the container [5].

Q3: We need a stable liquid formulation for this compound that can be stored at 4°C for several weeks. What buffer additives should we test? Based on stabilization strategies for proteins and other biologics [1] [4], a systematic screening of additives is recommended:

  • For oxidation prevention: Add a reducing agent like DTT (e.g., 0.5-1 mM) if this compound has free thiols.
  • For metal chelation: Include EDTA (0.1-0.2 mM).
  • For protease inhibition (if applicable): Add a broad-spectrum protease inhibitor cocktail.
  • For overall stability: Test buffers supplemented with trehalose or human serum albumin, as these have shown significant stabilizing effects in complex solutions [4].
  • To prevent microbial growth: Add an antimicrobial agent like sodium azide (0.02-0.05% w/v), if compatible with your downstream applications [1].

Critical Troubleshooting Guide

Problem Potential Causes Recommended Investigations & Solutions
Loss of Potency in Bioassay Chemical degradation, oxidation, adsorption to vial walls. Check purity via HPLC. Compare activity of fresh vs. stored samples. Add antioxidants like DTT. Use low-protein-binding tubes or add a carrier protein like BSA (0.1-1%). [1]
High Molecular Weight Aggregates Formed Protein aggregation/denaturation (if applicable), general compound instability. Analyze by DLS or SEC-HPLC. Ensure samples are aliquoted to avoid freeze-thaw cycles. Increase salt concentration or add stabilizers like trehalose. [1] [4]
Unexpected Degradation Products Hydrolysis, photolysis, reaction with buffer components. Identify degradants via LC-MS. Store all samples in the dark. Test different buffer types and pH values. For liquids, consider lyophilization for long-term storage. [1]

The most reliable stability data will come from your own experiments with the specific this compound material. The strategies here provide a strong starting point for your investigation.

References

Understanding and Investigating Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity occurs when an antibody or receptor designed to recognize a specific molecule (antigen) also binds to other, structurally similar molecules. This is a common challenge in immunoassay development and drug discovery [1].

The general formula for calculating cross-reactivity (CR) in competitive assays is: CR (%) = [IC₅₀ (Target Analyte) / IC₅₀ (Cross-Reactant)] × 100% [2]

An IC₅₀ value represents the concentration of a substance that causes a 50% reduction in the assay signal (e.g., binding of a labeled antigen). A lower IC₅₀ for a cross-reactant indicates higher potency and greater cross-reactivity.

Factors Influencing Assay Cross-Reactivity

Cross-reactivity is not a fixed value for a given antibody; it can be significantly influenced by assay design and conditions. The table below summarizes key factors you can optimize.

Factor Impact on Cross-Reactivity Practical Consideration for Cavidine Assays
Antibody Specificity Monoclonal antibodies (mAbs) generally offer higher specificity for a single epitope, reducing cross-reactivity [1]. Use a mAb as the primary capture antibody to establish high assay specificity for this compound.
Reagent Concentration Assays with low reagent concentrations are more specific, showing lower cross-reactivity with structurally similar compounds [2]. Titrate antibodies and labeled antigens to the lowest possible concentrations that still yield a robust signal.
Assay Format & Label The same antibody can show different cross-reactivity profiles in different assay formats (e.g., ELISA vs. FPIA) [2]. Test this compound assays in multiple formats (e.g., ELISA, FPIA) to find the one with optimal selectivity.
Reaction Time Shorter incubation times favor high-affinity interactions, reducing interference from low-affinity cross-reactants [1]. Minimize contact times between reagents and samples to favor specific this compound binding.
Reaction Medium (pH, etc.) The pH and composition of the buffer can radically change cross-reactivity profiles, though these effects are often unpredictable [2]. Systematically evaluate different buffer conditions during assay development to find those that minimize interference.

Experimental Protocol for Cross-Reactivity Assessment

This workflow provides a systematic approach to evaluate potential cross-reactivity issues in your this compound assays.

Start Start: Develop Base this compound Assay A 1. Identify Potential Cross-Reactants Start->A B 2. Run Dose-Response Curves A->B C 3. Calculate IC₅₀ Values B->C D 4. Determine Cross-Reactivity % C->D E 5. Optimize Assay Conditions D->E If CR is too high F Result: Validated Specific Assay D->F If CR is acceptable E->B Re-test with new conditions

Step 1: Identify Potential Cross-Reactants Compile a list of compounds for testing. Prioritize molecules structurally related to this compound, such as:

  • Structural analogs from the same chemical class.
  • Metabolites of this compound identified in previous ADME studies.
  • Co-administered drugs likely to be present in your sample matrices.

Step 2: Run Dose-Response Curves For this compound and each potential cross-reactant, prepare a series of dilutions and run them in your assay. You should generate a sigmoidal curve for each compound, with signal decreasing as concentration increases.

Step 3: Calculate IC₅₀ Values Using appropriate software, fit the dose-response data to a curve and calculate the IC₅₀ value for each compound.

Step 4: Determine Cross-Reactivity Percentage Apply the CR formula using the IC₅₀ of this compound as the reference and the IC₅₀ of each cross-reactant.

Step 5: Optimize if Necessary If you observe unacceptably high cross-reactivity with a critical compound, return to the factors in the table above. For instance, you could switch to a more specific monoclonal antibody or reduce reagent concentrations, and then repeat the testing process.

Troubleshooting Common Cross-Reactivity Scenarios

Scenario Possible Cause Solution
High cross-reactivity with a major metabolite. The antibody's binding epitope is shared between this compound and its metabolite. Develop a more specific monoclonal antibody or switch to a chromatographic method (e.g., LC-MS/MS) for absolute specificity.
Inconsistent cross-reactivity between assay runs. Uncontrolled variations in incubation time or temperature. Strictly control and document all physical assay parameters. Automate liquid handling where possible to improve precision [1].
General matrix interference (e.g., from serum). Non-specific binding of matrix components to assay reagents [1]. Dilute the sample, use a different sample cleanup method (e.g., SPE), or include blocking agents in the buffer.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of cross-reactivity? There is no universal cutoff. Acceptability depends on the assay's purpose. For a screening assay where a class of compounds needs to be detected, higher cross-reactivity might be acceptable. For a pharmacokinetic study measuring a specific drug, cross-reactivity with major metabolites should typically be very low (<1%).

Q2: Can cross-reactivity ever be beneficial? Yes. If your goal is to detect an entire class of related compounds (e.g., sulfonamide antibiotics), a "cross-reactive" antibody is actually desirable to create a broad-specificity assay [2].

Q3: We have high cross-reactivity and cannot generate new antibodies. What can we do? You can try a heterologous assay format. This involves using a slightly different chemical derivative of this compound as the competitor (labeled antigen) in the assay than the one used for immunization. This can narrow the specificity by making the assay more dependent on the exact structure of the native this compound [2].

References

Quantitative Data on Investigational Anti-inflammatory Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data for a potent anti-inflammatory compound (identified as Compound 51 in the research) and a reference drug, which serves as an example of the quantitative data used in efficacy comparisons [1].

Compound NO Release Inhibition IC₅₀ (μM) NF-κB Activity Inhibition IC₅₀ (nM) Cytotoxicity IC₅₀ (μM)
Compound 51 3.1 ± 1.1 172.2 ± 11.4 >25
Bay11-7082 (Reference) 2.1 ± 0.7 91.5 ± 10.3 22.7 ± 3.4

Key to Parameters:

  • IC₅₀ (Half Maximal Inhibitory Concentration): Measures compound potency; a lower value indicates greater potency.
  • NO Release Inhibition: Suppression of nitric oxide, a key inflammatory mediator.
  • NF-κB Activity Inhibition: Suppression of a central pro-inflammatory signaling pathway.
  • Cytotoxicity: Indicates cell toxicity; a higher value suggests a better safety profile for non-cancerous cells.

Detailed Experimental Protocols

For researchers to replicate or assess the quality of data, detailed methodologies are essential. Below are the core experimental protocols used to generate the data in the table above [1].

  • 1. Cell-based Anti-inflammatory Activity Assay

    • Cell Model: LPS-stimulated RAW264.7 murine macrophage cell line.
    • Method: Cells are pretreated with the test compound and then stimulated with LPS (a bacterial component that triggers inflammation). The amount of Nitric Oxide (NO) released into the culture supernatant is measured using Griess Reagent.
    • Output: The IC₅₀ for NO inhibition is calculated, indicating the compound's potency in suppressing a key inflammatory mediator.
  • 2. NF-κB Pathway Inhibition Assay

    • Cell Model: HEK293T cells (chosen for high transfection efficiency).
    • Method: Cells are transfected with a NF-κB reporter plasmid (a genetic construct that produces a measurable signal, like luciferase, when the NF-κB pathway is active). After treatment with the test compound and stimulation with TNF-α (an inflammatory cytokine), the reporter activity is measured.
    • Output: The IC₅₀ for NF-κB transcriptional activity is determined, showing how effectively the compound blocks this major inflammatory signaling pathway at the transcriptional level.
  • 3. Mechanism of Action Studies

    • Western Blot Analysis: Used to detect specific proteins and their post-translational modifications. In this context, it confirmed that Compound 51 inhibits the phosphorylation of NF-κB p65 and IκBα, key steps in NF-κB pathway activation [1].
    • Immunofluorescence Microscopy: Used to visualize the location of proteins within cells. This technique demonstrated that Compound 51 blocks the nuclear translocation of p65 and p50 subunits of NF-κB, preventing it from turning on pro-inflammatory genes [1].

Anti-inflammatory Signaling Pathway Context

The experiments above focus heavily on the NF-κB pathway, a critical regulator of inflammation. The following diagram maps this pathway and the points where it can be targeted, providing context for how compounds like the ones studied exert their effects.

cluster Key Intervention Points LPS LPS / TNF-α (External Inflammatory Signal) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Protein (Inhibitor of NF-κB) IKK->IkB Phosphorylation & Degradation IKK->IkB Inhibit Phosphorylation NFkB_Inactive NF-κB p65/p50 (Cytoplasmic, Inactive) IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB p65/p50 (Nuclear, Active) NFkB_Inactive->NFkB_Active Nuclear Translocation NFkB_Inactive->NFkB_Active Block Translocation GeneTranscription Pro-inflammatory Gene Transcription NFkB_Active->GeneTranscription TNF_IL6 Inflammatory Mediators (TNF-α, IL-6, NO) GeneTranscription->TNF_IL6

How to Proceed with a Cavidine Comparison

To build a comprehensive comparison guide for this compound, I suggest the following steps:

  • Locate Primary Literature: Conduct a targeted search for "this compound" in scientific databases like PubMed, Google Scholar, and SciFinder. Key search terms could include "this compound anti-inflammatory," "this compound mechanism of action," and "this compound NF-κB."
  • Extract Relevant Data: From the identified studies, compile all quantitative data (e.g., IC₅₀ values for various inflammatory targets) and note the specific experimental conditions used (cell lines, types of animal models, etc.).
  • Apply this Framework: Use the structure, experimental protocols, and pathway context provided here as a template to organize the data you find on this compound alongside data for other anti-inflammatory agents.

References

Cavidine Toxicity & Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Experimental Model / Citation
Reported Toxicity No direct toxicity reported in the studies. Demonstrated protective effects against drug-induced injury. -
Protective Effects Alleviates paclitaxel-induced peripheral neuropathy; protects against LPS-induced endotoxic shock. [1] [2]
Therapeutic Dosage 1, 3, and 10 mg/kg (in vivo). Mouse model of endotoxic shock [2]
Key Mechanisms Promotes mitochondrial autophagy (mitophagy) by inhibiting PKM2-mediated histone lactylation; inhibits pro-inflammatory cytokines (TNF-α, IL-6, HMGB1) and MAPK phosphorylation. [1] [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

1. Study on Paclitaxel-Induced Neuropathy [1]

  • In Vivo Model: Male C57BL/6J mice were used to establish a chemotherapy-induced peripheral neuropathy (CIPN) model. Paclitaxel (4 mg/kg) was administered intraperitoneally every other day for a cumulative dose of 32 mg/kg.
  • Cavidine Administration: this compound was dissolved in a vehicle (1% DMSO in saline) and administered to the mice.
  • Behavioral Tests: Mechanical allodynia and thermal hyperalgesia were assessed using von Frey filaments and a hot plate apparatus, respectively.
  • Molecular Analysis: Western blotting, immunofluorescence, and transmission electron microscopy were used to analyze protein expression and mitochondrial autophagy in the dorsal root ganglia (DRG). RNA sequencing and lactate metabolomics were also performed.
  • Binding Assays: The direct interaction between this compound and the PKM2 protein was confirmed using molecular docking simulations and biolayer interferometry.

2. Study on Endotoxic Shock [2]

  • In Vivo Model: Mice were pretreated with this compound (1, 3, and 10 mg/kg) or a positive control drug (DEX, 5 mg/kg) at 1 and 12 hours before intraperitoneal injection of LPS (30 mg/kg) to induce endotoxic shock.
  • Tissue Collection: Blood samples and tissues (lung, liver, kidney) were collected after LPS injection for histological examination and cytokine analysis.
  • Cytokine Measurement: The production of pro-inflammatory cytokines (TNF-α, IL-6, and HMGB1) was measured.
  • Pathway Analysis: The phosphorylation levels of mitogen-activated protein kinase (MAPK) were analyzed via Western blot.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the primary mechanism by which this compound alleviates paclitaxel-induced peripheral neuropathy, as revealed by the 2025 study.

G PTX Paclitaxel (PTX) PKM2_Up Upregulates PKM2 PTX->PKM2_Up Lactate Promotes Lactate Accumulation PKM2_Up->Lactate HistoneLact Induces Histone Lactylation Lactate->HistoneLact MitophagyDown Represses PINK1/Parkin (Mitophagy Inhibition) HistoneLact->MitophagyDown CIPN CIPN Symptoms MitophagyDown->CIPN CAV This compound (CAV) Treatment Binds Directly Binds PKM2 CAV->Binds Inhibits Inhibits Histone Lactylation Binds->Inhibits Blocks MitophagyUp Restores PINK1/Parkin (Mitophagy Activation) Inhibits->MitophagyUp Derepresses Relief Alleviates CIPN MitophagyUp->Relief

Research Implications and Future Directions

The current evidence positions this compound as a promising natural compound with a high therapeutic index in the models studied. Its ability to target specific molecular pathways like PKM2-mediated lactylation offers a novel approach to treating conditions like chemotherapy-induced neuropathy [1].

For a comprehensive comparison with other alternatives, future research should focus on:

  • Standardized Assays: Conducting head-to-head studies under identical conditions to compare this compound's IC50, LD50, and other critical toxicity parameters with other neuroprotective or anti-inflammatory agents.
  • Broader Toxicity Screening: Performing more extensive toxicological studies, including genotoxicity, carcinogenicity, and long-term chronic toxicity, to fully establish its safety profile.
  • Clinical Data: Translating these promising pre-clinical findings into human trials to confirm efficacy and safety in patients.

References

Cavidine synthetic versus natural comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sourcing and Basic Information of Cavidine

This compound is a natural alkaloid compound. The table below summarizes its basic chemical information and commercial availability, which is relevant for researchers.

Property Description
CAS Number 32728-75-9 [1]
Chemical Formula C₂₁H₂₃NO₄ [2] [1]
Molecular Weight 353.41 g/mol [2] [1]
IUPAC Name (6S,6aR)-6,6a,11,14-tetrahydro-8,9-dimethoxy-6-methyl-12H-benzo[a]-1,3-benzodioxolo[4,5-g]quinolizine [1]
Sourcing Available from chemical suppliers (e.g., MedChemExpress, TargetMol, Sigma-Aldrich) for research purposes [2] [1].

Known Biological Activities of this compound

Experimental studies have identified several biological activities for this compound. The methodologies and findings from key studies are summarized below.

Study Focus Experimental Model/Methodology Key Findings
Anti-inflammatory Activity [2] In vitro: LPS-induced mouse peritoneal macrophages. Measured COX-2 inhibition and production of PGE2, TNF-α, IL-6 [2]. Selective inhibition of COX-2 enzyme; reduction of pro-inflammatory mediators (PGE2, TNF-α, IL-6) [2].
Acute Lung Injury [2] In vivo: LPS-induced mouse model. In vitro: RAW 264.7 cells. Analyzed inflammatory markers and NF-κB pathway activation [2]. Ameliorated lung injury; mechanism involved suppression of the NF-κB signaling pathway [2].
Ulcerative Colitis [2] In vivo: Acetic acid-induced murine colitis model. Assessed oxidative stress, cytokine levels, and NF-κB pathway [2]. Showed protective effects; action linked to antioxidant activity, cytokine profile regulation, and inhibition of NF-κB pathways [2].

Based on the available data, the anti-inflammatory effects of this compound primarily function through the inhibition of the NF-κB signaling pathway, as illustrated below.

architecture LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor NFkB_Inactive NF-κB (Inactive in Cytoplasm) Receptor->NFkB_Inactive Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Activation & Nuclear Translocation Nucleus Nucleus NFkB_Active->Nucleus Enters Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation This compound This compound This compound->NFkB_Inactive Inhibits Activation

The diagram above illustrates this compound's role in suppressing the NF-κB pathway. Upon an inflammatory stimulus like LPS, the NF-κB complex becomes activated and translocates to the nucleus to trigger the expression of pro-inflammatory genes. Research indicates that this compound interferes with this process, inhibiting the activation of NF-κB and thereby reducing the downstream inflammatory response [2].

Research Implications and Considerations

The lack of a direct natural versus synthetic this compound comparison means researchers must consider several practical aspects:

  • Chemical Identity: From a strict chemical standpoint, a purified natural compound and its synthetically produced counterpart are structurally identical. The primary differences often lie in the presence of minor impurities and the production cost.
  • Practical Research Considerations: For most laboratory research, the choice between natural and synthetic this compound may come down to availability, cost, and purity specifications from commercial suppliers [1]. The biological activities documented in literature are based on the commercially available compound, which is typically synthetic due to the scale and purity required for research.
  • Verifying Activity: Since direct comparative data is unavailable, the most reliable approach is to validate the biological activity of any sourced this compound batch using established in vitro assays, such as the LPS-induced macrophage model, to confirm it elicits the expected anti-inflammatory effects [2].

References

Cavidine's Mechanism of Action and Cytokine Profile

Author: Smolecule Technical Support Team. Date: February 2026

Cavidine is a natural compound that has demonstrated marked protective effects in a mouse model of ulcerative colitis. Its anti-inflammatory action is not through a direct "anti-inflammatory cytokine" profile, but rather by suppressing key pro-inflammatory cytokines and activating cellular antioxidant systems [1].

The experimental data from the study reveals its effects in the following areas:

Table 1: Effects of this compound on Oxidative Stress and Inflammatory Markers in Murine Colitis

This table summarizes the quantitative changes in key biomarkers observed in the mouse study. This compound was tested at three doses (1, 5, and 10 mg/kg) and compared to a positive control (sulfasalazine) and the diseased control group [1].

Parameter Acetic Acid-Induced Control (Approx. Values) This compound (10 mg/kg) Treatment (Approx. Effect) Sulfasalazine (500 mg/kg) Treatment (Approx. Effect) Biological Function
MPO (Myeloperoxidase) Increased Significantly Decreased Decreased Marker of neutrophil infiltration and inflammation
MDA (Malondialdehyde) Increased Significantly Decreased Decreased Marker of oxidative stress and lipid peroxidation
GSH (Glutathione) Decreased Significantly Increased Increased Key cellular antioxidant
SOD (Superoxide Dismutase) Decreased Significantly Increased Increased Key enzymatic antioxidant
TNF-α (Tumor Necrosis Factor-alpha) Increased Significantly Inhibited Inhibited Major pro-inflammatory cytokine
IL-6 (Interleukin-6) Increased Significantly Inhibited Inhibited Pro-inflammatory cytokine

Key Signaling Pathway The study identified that the superior protective effect of this compound over sulfasalazine is linked to its action on a crucial signaling pathway. This compound effectively inhibited the level of p65 NF-κB protein expression in colon tissue [1]. NF-κB is a master regulator of inflammation, and its suppression leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6 [2]. The diagram below illustrates this mechanism.

CavidineMechanism Colitis_Stimulus Colitis Inducer (Acetic Acid) NFkB NF-κB Activation Colitis_Stimulus->NFkB Triggers This compound This compound Treatment This compound->NFkB Inhibits Antioxidants Antioxidant Systems (GSH, SOD) This compound->Antioxidants Enhances CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->CytokineProduction Upregulates Inflammation Tissue Inflammation and Damage CytokineProduction->Inflammation Causes Antioxidants->Inflammation Reduces

Diagram 1: this compound's anti-inflammatory mechanism involves inhibiting the NF-κB pathway and enhancing antioxidant defenses.

Experimental Protocol Insight

ExperimentalWorkflow Step1 1. Induce Colitis (Acetic Acid in Mice) Step2 2. Administer Treatment (7 days) Step1->Step2 Step3 3. Collect Samples Step2->Step3 Step4 4. Macroscopic & Histopathological Examination Step3->Step4 Step5 5. Biochemical Analysis (MPO, MDA, GSH, SOD) Step3->Step5 Step6 6. Cytokine Profiling (ELISA for TNF-α, IL-6) Step3->Step6 Step7 7. Protein Expression Analysis (NF-κB p65) Step3->Step7

Diagram 2: The experimental workflow used to evaluate this compound's efficacy in an animal model of colitis.

The methodology involved:

  • Animal Model: Murine (mouse) colitis induced by intra-rectal administration of acetic acid (5%) [1].
  • Treatment: this compound was administered orally (intragastrically) at doses of 1, 5, and 10 mg/kg for seven consecutive days after colitis induction. Sulfasalazine (500 mg/kg) was used as a standard treatment control [1].
  • Outcome Measures: Researchers assessed the Disease Activity Index (DAI), colon weight, and macroscopic damage. Tissue samples were used for histological scoring and biochemical measurement of oxidative stress markers (MPO, MDA, GSH, SOD). Levels of TNF-α and IL-6 in serum and colon tissue were measured, likely via ELISA, and NF-κB p65 protein expression was analyzed [1].

Research Context and Future Directions

  • Pro-inflammatory Cytokines: TNF-α and IL-6 are classic pro-inflammatory cytokines. They are primary drivers of inflammation in many diseases, and their inhibition is a validated therapeutic strategy [2].
  • Comparative Data Gap: The provided study only used sulfasalazine as a positive control. A comprehensive comparison guide would require data from studies that directly test this compound against other natural compounds or drugs targeting similar pathways, which is not available in the current search results.
  • Profiling Technology: Modern cytokine profiling often uses multiplex immunoassays, which can simultaneously measure dozens of cytokines from a small sample volume. This technique provides a broad, unbiased profile of the immune response [3].

References

Cavidine binding affinity competitive assays

Author: Smolecule Technical Support Team. Date: February 2026

Cavidine Binding Affinity and Assay Data

The following table summarizes the available quantitative data on this compound's binding affinity and the experimental methods used to determine it.

Compound / Analytic Target Protein Assay Type Reported Affinity (Kd or Ki) Experimental Method
This compound Pyruvate Kinase M2 (PKM2) Direct Binding Binding response of ~0.4 nm (at 12.5 µM CAV) [1] Biolayer Interferometry (BLI)
This compound Pyruvate Kinase M2 (PKM2) N/A (Predicted) N/A Molecular Docking Simulation [1]
Halofuginone Specific mAb (for Halofuginone) Competitive vs. Non-competitive Immunoassay Not explicitly stated for compound-receptor Kd/Ki [2] Competitive and Non-competitive ELISA [2]
A3R Antagonists Adenosine A3 Receptor (A3R) Competitive Binding Ki values determined (specific values not listed in extract) [3] Time-Resolved Competition Assay (Real-time cell-based) [3]

As the table shows, the data for this compound does not come from a classical competitive binding assay but from direct binding measurement and computational modeling.

Experimental Protocols for Key Assays

Here are the detailed methodologies for the types of assays cited in the available data, which can serve as a guide for your own experimental work with this compound.

Direct Binding Measurement via Biolayer Interferometry (BLI)

This protocol is adapted from the study that confirmed this compound's binding to PKM2 [1].

  • Instrument and Reagents: Use a BLI instrument. Prepare recombinant PKM2 protein. Dilute this compound in the assay buffer used in the study.
  • Biosensor Immobilization: Immobilize the PKM2 protein onto the surface of a compatible biosensor.
  • Baseline Step: Dip the biosensor into the assay buffer to establish a stable baseline signal.
  • Association Step: Move the biosensor into a solution containing this compound. Monitor the binding interaction between this compound and the immobilized PKM2 in real-time as the signal shifts.
  • Dissociation Step: Transfer the biosensor back into the assay buffer. Monitor the signal as it dissociates over time.
  • Data Analysis: Use the instrument's software to analyze the association and dissociation curves. This allows for the calculation of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Classical Competitive Binding Assay (Radioligand-Based)

This is a general protocol for determining the inhibitory constant (Ki) of an unlabeled compound (like this compound) by competing with a known radioligand [4] [3].

  • Components: Prepare three key components: the test compound (unlabeled this compound), a known radioligand (e.g., iodine-125 labeled), and a suspension of cells or membrane preparation expressing the target receptor.
  • Incubation: In a test tube with physiological buffer, incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled this compound. Allow the reaction to reach equilibrium.
  • Separation and Measurement: Separate the receptor-bound radioligand from the free radioligand (e.g., by filtration or centrifugation). Measure the amount of bound radioactivity using a gamma counter.
  • Data Analysis: The more effectively this compound binds to the receptor, the less radioligand will be found bound. Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 (concentration that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation [3].

This compound's Mechanism and Assay Workflow

The diagrams below illustrate the proposed mechanism of this compound and the general workflow for a competitive binding assay, which you can adapt for your research.

CavidineMechanism cluster_effect This compound's Proposed Mechanism in Neuropathy CAV This compound (CAV) PKM2 PKM2 CAV->PKM2 Binds & Inhibits Lactylation Histone Lactylation PKM2->Lactylation Reduces PINK1 PINK1/Parkin Mitophagy Lactylation->PINK1 Epigenetic Repression Outcome Alleviated Neuropathy PINK1->Outcome Restores

Diagram 1: The proposed mechanism by which this compound alleviates paclitaxel-induced peripheral neuropathy. This compound directly binds to and inhibits the protein PKM2. This inhibition reduces the levels of histone lactylation, an epigenetic mark that represses the expression of PINK1/Parkin. By lifting this repression, this compound restores mitochondrial autophagy (mitophagy), leading to a therapeutic outcome [1].

Diagram 2: A generalized workflow for a competitive binding assay. The target receptor, a fixed amount of radiolabeled ligand, and the test compound (e.g., this compound) are incubated together. They compete for a limited number of binding sites on the receptor. The amount of radioligand bound to the receptor is then measured. A high-affinity test compound will effectively compete for the binding sites, resulting in a low signal. Conversely, a low-affinity test compound will compete poorly, resulting in a high signal [4] [5] [3].

Interpretation of Findings and Future Research

The available data shows that this compound has been confirmed to bind directly to the PKM2 protein. However, the critical next step is to quantify this binding affinity more precisely and to compare it against other potential PKM2 inhibitors.

To fully create a "Binding affinity comparison guide" for this compound, future experimental work should focus on:

  • Employing Classic Competitive Assays: Use the radioligand-based or modern real-time competitive assays [3] to determine this compound's Ki value for PKM2.
  • Screening Against Known Inhibitors: Perform these competitive assays with this compound and other documented PKM2 inhibitors under identical conditions to generate comparable affinity data (Ki values).
  • Broad Target Screening: Investigate this compound's binding affinity against a panel of pharmacologically relevant targets to assess its selectivity and potential off-target effects.

References

Available Experimental Data on Cavidine

Author: Smolecule Technical Support Team. Date: February 2026

The key study investigated the effects of Cavidine (CAV) on alleviating paclitaxel-induced peripheral neuropathy (PIPN) in a mouse model [1]. The research provides dosage information for its efficacy experiments but does not report the median lethal dose (LD₅₀) or median effective dose (ED₅₀) necessary to calculate a quantitative therapeutic index.

The experimental details are summarized in the table below.

Aspect Experimental Details
Experimental Model Murine model of Chemotherapy-Induced Peripheral Neuropathy (CIPN) [1]
Inducing Agent Paclitaxel (PTX), cumulative dose of 32 mg/kg over 8 administrations [1]
This compound Treatment 10 mg/kg and 20 mg/kg, intraperitoneally injected once daily for 14 days [1]
Primary Assessment Behavioral tests (mechanical allodynia, thermal hyperalgesia) and molecular biology techniques [1]
Key Finding This compound significantly alleviated PIPN symptoms, with 20 mg/kg showing a more potent effect [1]

Proposed Mechanism of Action

The study identified a novel signaling pathway through which this compound exerts its neuroprotective effect. The diagram below illustrates this mechanism.

Paclitaxel (PTX) Paclitaxel (PTX) PKM2 Upregulation PKM2 Upregulation Paclitaxel (PTX)->PKM2 Upregulation Histone Lactylation ↑ Histone Lactylation ↑ PKM2 Upregulation->Histone Lactylation ↑ Mitophagy ↓ Mitophagy ↓ Histone Lactylation ↑->Mitophagy ↓ Neuroinflammation & Pain Neuroinflammation & Pain Mitophagy ↓->Neuroinflammation & Pain This compound (CAV) This compound (CAV) Binds PKM2 Binds PKM2 This compound (CAV)->Binds PKM2 Histone Lactylation ↓ Histone Lactylation ↓ Binds PKM2->Histone Lactylation ↓ PINK1/Parkin Expression ↑ PINK1/Parkin Expression ↑ Histone Lactylation ↓->PINK1/Parkin Expression ↑ Mitophagy ↑ Mitophagy ↑ PINK1/Parkin Expression ↑->Mitophagy ↑ Alleviated Neuropathy Alleviated Neuropathy Mitophagy ↑->Alleviated Neuropathy

Diagram Title: this compound's Pathway for Alleviating Neuropathy

Understanding Therapeutic Index in Research

The therapeutic index (TI) is a crucial concept in pharmacology for evaluating a drug's safety. It is calculated as the ratio between the median lethal dose (LD₅₀) and the median effective dose (ED₅₀): TI = LD₅₀ / ED₅₀ [2] [3]. A higher TI indicates a wider safety margin.

For natural products like this compound, determining the exact TI can be complex. The available study confirms its efficacy and mechanism but does not provide the full toxicological profile needed for a TI calculation [1]. This is common in early-stage research, which often focuses first on establishing efficacy and mechanism of action.

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

353.16270821 Da

Monoisotopic Mass

353.16270821 Da

Heavy Atom Count

26

Wikipedia

Cavidine

Dates

Last modified: 02-18-2024
1. Niu X, Liu F, Li W, Zhi W, Zhang H, Wang X, He Z. Cavidine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via NF-κB Signaling Pathway in vivo and in vitro. Inflammation. 2017 Aug;40(4):1111-1122. doi: 10.1007/s10753-017-0553-1. PMID: 28365871.

2. Niu X, Zhang H, Li W, Wang Y, Mu Q, Wang X, He Z, Yao H. Protective effect of cavidine on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways. Chemico-biological interactions. 2015 Sep 5;239:34-45.

Explore Compound Types